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6,7-Dihydro-5H-[2]pyrindin-5-ol Documentation Hub

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  • Product: 6,7-Dihydro-5H-[2]pyrindin-5-ol
  • CAS: 937641-51-5

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Stability of 6,7-Dihydro-5H-pyrindin-5-ol Derivatives

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes physical organic chemistry principles with practical experimental protocols to address...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes physical organic chemistry principles with practical experimental protocols to address the thermodynamic stability of 6,7-Dihydro-5H-pyrindin-5-ol and its derivatives.

Executive Summary

The 6,7-Dihydro-5H-pyrindin-5-ol scaffold (also known as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indanes and a privileged structure in kinase inhibitors and GPCR ligands (e.g., M4 muscarinic modulators).[1]

While kinetically stable under ambient conditions, this scaffold exhibits distinct thermodynamic vulnerabilities. The "benzylic-like" hydroxyl group at the C5 position creates a high-energy center prone to three primary degradation vectors: oxidative dehydrogenation to the ketone, acid-catalyzed dehydration to the alkene, and chiral inversion (racemization). Understanding these thermodynamic drivers is essential for designing robust shelf-life protocols and scalable synthesis routes.

Chemical Architecture & Energetics

The Fused Ring System

The core structure consists of a pyridine ring fused to a cyclopentane ring. This fusion imparts unique electronic properties:

  • Ring Strain: The 5-membered ring introduces moderate angle strain (approx. 6 kcal/mol relative to cyclohexane), which slightly elevates the ground-state energy of the molecule compared to its tetrahydroquinoline (6-membered) analogs.

  • Electronic Communication: The C5 position is pseudo-benzylic (pyridylic). The

    
    -system of the pyridine ring stabilizes adjacent charges (carbocations or radicals) at C5, significantly lowering the activation energy for substitution or elimination reactions.
    
Thermodynamic Sinks

Thermodynamically, the 5-ol species is metastable .

  • The Ketone Sink: The corresponding ketone (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) is the thermodynamic sink. The bond dissociation energy (BDE) of the C5-H bond is weakened by the adjacent aromatic ring, making oxidation energetically favorable (

    
    ) in the presence of molecular oxygen or trace metal catalysts.
    
  • The Alkene Sink: Dehydration yields 5H-cyclopenta[b]pyridine. While this restores conjugation, it is less favorable than ketone formation due to the lack of aromatic stabilization in the 5-membered ring compared to the pure pyridine core, though the product is stable enough to be a primary degradant.

Degradation Pathways & Mechanisms

The following Graphviz diagram illustrates the primary thermodynamic degradation pathways.

DegradationPathways Alcohol 6,7-Dihydro-5H- pyrindin-5-ol (Target Scaffold) Ketone 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one (Oxidation Sink) Alcohol->Ketone Oxidation [O] Metal Catalyst / Air Carbocation C5-Carbocation Intermediate Alcohol->Carbocation Acid (H+) -H2O NOxide N-Oxide Derivative Alcohol->NOxide Peroxides / mCPBA N-Oxidation Alkene 5H-Cyclopenta[b]pyridine (Dehydration Product) Carbocation->Alcohol Re-hydration (Racemization) Carbocation->Alkene Elimination (E1) Thermodynamic Control

Caption: Thermodynamic degradation map showing the central role of the C5-carbocation in racemization and dehydration, and the oxidative pathway to the stable ketone.

Acid-Catalyzed Dehydration (The E1 Pathway)

The C5-hydroxyl group is susceptible to protonation. Upon loss of water, a resonance-stabilized carbocation forms.

  • Mechanism: E1 Elimination.[2]

  • Driving Force: The formation of a conjugated double bond. However, unlike true benzylic systems, the fusion to the pyridine nitrogen (electron-withdrawing) destabilizes the carbocation slightly compared to a phenyl analog, requiring stronger acidic conditions or higher temperatures to drive the reaction.

  • Risk: High in formulation buffers with pH < 4.0.

Oxidative Dehydrogenation

The transformation of the secondary alcohol to the ketone is the most significant shelf-stability risk.

  • Mechanism: Radical abstraction of the C5-H (facilitated by the adjacent pyridine ring).

  • Catalysts: Trace transition metals (Fe, Cu) often found in excipients can catalyze this process.

  • Thermodynamics: The ketone product benefits from conjugation with the pyridine ring and relief of some steric crowding, making it the global energy minimum.

Racemization

If the derivative is a single enantiomer, thermodynamic stability includes configuration stability.

  • Mechanism: In acidic media, the reversible formation of the planar sp2 carbocation (shown in the diagram above) destroys chirality. Upon re-attack by water, a racemic mixture is formed.

  • Time-scale: Racemization often precedes dehydration. If you observe loss of enantiomeric excess (ee), dehydration is imminent.

Experimental Assessment Protocols

To validate the thermodynamic stability of your specific derivative, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Stress Testing

This protocol determines the activation energy for the primary degradation pathways.

Stress ConditionConditionsTarget DegradantAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24hDehydration (Alkene), Racemate>95% Recovery (no alkene)
Oxidation 0.3% H₂O₂ or Fe(III) spike, RT, 24hKetone, N-Oxide<0.5% Ketone formation
Thermal 80°C (Solid State), 7 daysDimerization, Oxidation>99% Purity retention
Photostability 1.2 million lux hoursRadical Oxidation productsNo significant change

Methodology:

  • Preparation: Dissolve the compound in MeCN/H2O (1:1).

  • Stressing: Apply conditions listed above.

  • Quenching: Neutralize acid/base samples immediately to pH 7.0 to freeze the equilibrium.

  • Analysis: Analyze via UHPLC-MS/MS.

    • Self-Validation: The mass balance (Sum of Parent + Degradants) must equal 100% ± 5%. If <95%, suspect volatile degradants or insoluble polymers.

Protocol B: Chiral Stability Assay

For chiral derivatives, determining the rate of racemization (


) is critical.
  • Setup: Prepare a 1 mg/mL solution in buffers of pH 2.0, 4.0, 7.4, and 9.0.

  • Incubation: Incubate at 40°C.

  • Sampling: Aliquot at t=0, 4h, 24h, 48h.

  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Calculation: Plot

    
     vs. time. A linear plot confirms pseudo-first-order kinetics.
    

Computational Prediction Workflow (DFT)

Before synthesis, computational modeling can predict the thermodynamic liability of specific substituents on the pyrindine ring.

DFTWorkflow Input Input Structure (3D Conformer) Opt Geometry Optimization (B3LYP/6-31G*) Input->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq TS_Search Transition State Search (QST3 Method) Freq->TS_Search Dehydration Barrier BDE Calculate BDE (C5-H Bond) Freq->BDE Oxidation Risk Output Stability Prediction (Go/No-Go) TS_Search->Output Activation Energy (Ea) BDE->Output Thermodynamic Stability

Caption: Computational workflow for predicting bond dissociation energies (BDE) and activation barriers for dehydration.

Interpretation of Results:

  • C5-H BDE: If BDE < 85 kcal/mol, the molecule is highly prone to auto-oxidation.

  • Dehydration Barrier: If

    
     kcal/mol, the alcohol will likely dehydrate during standard drying processes or in acidic stomach conditions.
    

References

  • Synthesis and Oxidation: Ren, L., et al. (2015).[3] "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation." Green Chemistry.

  • Corrosion Inhibition & Stability: Al-Baghdadi, S. B., et al. (2022). "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films." ACS Omega.

  • General Dehydration Mechanisms: Seshadri, V., & Westmoreland, P. R. (2012). "Dehydration and Dehydrogenation Kinetics of OH Groups." AIDIC.

  • Pharmacological Relevance: "6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor." Google Patents (WO2017112719A1).

  • Chemical Properties: PubChem Compound Summary for CID 1512521 (6,7-Dihydro-5H-1-pyridin-5-one).

Sources

Exploratory

literature review of 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine analogs

The 5-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a critical intersection between classical heterocyclic chemistry and modern structure-based drug design. As a bicyclic system fusing a pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a critical intersection between classical heterocyclic chemistry and modern structure-based drug design. As a bicyclic system fusing a pyridine ring with a cyclopentane moiety, it offers a rigid, compact pharmacophore that restricts conformational freedom—a highly desirable trait for enhancing binding affinity in kinase inhibitors and GPCR ligands.

This technical guide synthesizes the literature on this scaffold, focusing on its synthesis, asymmetric functionalization, and role as a key intermediate in the production of fourth-generation cephalosporins (e.g., Cefpirome) and Factor XIa inhibitors.

Executive Summary: The Pharmacophore Profile

The 6,7-dihydro-5H-cyclopenta[b]pyridine core (CAS: 533-37-9) is a versatile building block.[1] Its value lies in two distinct chemical behaviors:[2][3]

  • The Pyridine Nitrogen: Acts as a nucleophile for quaternization, essential for the synthesis of Cefpirome .

  • The C5 Position: The benzylic-like position (C5) is prone to oxidation and asymmetric reduction, yielding the 5-hydroxy derivative. This chiral alcohol serves as a handle for attaching complex side chains in Factor XIa inhibitors and Akt kinase inhibitors , where stereochemistry dictates potency.

Structural Analysis & Chemical Properties

The molecule consists of a pyridine ring fused to a five-membered carbocycle.

PropertyValue / Description
Molecular Formula C₈H₉NO (for the 5-hydroxy derivative)
Molecular Weight 135.16 g/mol
Key Reactivity N1 : Nucleophilic attack (alkylation/acylation).C5 : Benzylic oxidation to ketone; Asymmetric reduction to alcohol.C3 : Electrophilic aromatic substitution (halogenation/cyanation).
Chirality The 5-hydroxy analog has one stereocenter (C5). Enantiopurity is crucial for biological activity.

Synthetic Methodologies

The synthesis of high-value analogs typically proceeds through a "Core Synthesis" followed by "Divergent Functionalization."

Phase I: Construction of the Core Scaffold

The most robust industrial route utilizes a Vilsmeier-Haack-type cyclization.

Protocol 1: Vilsmeier-Haack Cyclization (Core Synthesis)

  • Principle: Cyclopentanone reacts with benzylamine (or hydroxylamine sources) followed by cyclization reagents to form the pyridine ring.

  • Reagents: Cyclopentanone, Benzylamine, POCl₃/DMF (Vilsmeier reagent).

  • Workflow:

    • Condensation: Formation of the enamine/imine intermediate.

    • Cyclization: Reaction with Vilsmeier reagent closes the pyridine ring.

    • Aromatization/Dechlorination: If POCl₃ is used, a chloropyridine intermediate is formed, requiring dechlorination (e.g., Pd/C, H₂) to yield the parent 6,7-dihydro-5H-cyclopenta[b]pyridine.

Phase II: Oxidation to the Ketone

To access the 5-hydroxy analogs, the benzylic methylene (C5) must first be oxidized to the ketone (5-one).

Protocol 2: Mn(OTf)₂ Catalyzed Oxidation

  • Significance: Direct oxidation of the methylene group is challenging due to potential N-oxidation. The Mn(OTf)₂ system offers high chemoselectivity.[4]

  • Reagents: Mn(OTf)₂ (Catalyst), t-BuOOH (Oxidant), Water/Acetonitrile.[2]

  • Conditions: Room temperature, 24-72h.

  • Yield: Typically 70-90%.

  • Mechanism: Radical abstraction of the benzylic hydrogen followed by oxygen insertion.

Phase III: Asymmetric Reduction (The Chiral Key)

This is the critical step for medicinal chemistry applications (e.g., Factor XIa inhibitors).

Protocol 3: Asymmetric Reduction to (S)- or (R)-5-Hydroxy

  • Approach A: Chemical Reduction + Resolution (Traditional)

    • Reduce ketone with NaBH₄ to racemic alcohol.

    • Separate enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column).

  • Approach B: Biocatalytic Reduction (State-of-the-Art)

    • Enzyme: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

    • Cofactor: NADPH/NADH with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

    • Selectivity: Specific KRED variants can yield >99% ee for either the (S) or (R) enantiomer.

    • Self-Validating Step: Monitor reaction progress via HPLC; lack of ketone peak indicates completion. Enantiomeric excess (ee) confirms stereocontrol.

Visualization: Synthetic Workflow & Cefpirome Logic

The following diagram illustrates the divergence from the core scaffold to the two major drug classes: Antibiotics (Cefpirome) and Anticoagulants (Factor XIa Inhibitors).

G Start Cyclopentanone + Benzylamine Core 6,7-dihydro-5H- cyclopenta[b]pyridine (The Core) Start->Core Vilsmeier-Haack Quat Quaternization (at Nitrogen) Core->Quat Alkylation Ketone Oxidation (Mn(OTf)2) To 5-one (Ketone) Core->Ketone Benzylic Oxidation Cefpirome CEFPIROME (Antibiotic) Quat->Cefpirome Coupling to Cephalosporin Core Reduction Asymmetric Reduction (KRED / Chiral Cat.) Ketone->Reduction Alcohol 5-Hydroxy Analog (Chiral Scaffold) Reduction->Alcohol >99% ee FactorXI Factor XIa Inhibitors (Anticoagulant) Alcohol->FactorXI Functionalization

Caption: Divergent synthesis from the cyclopenta[b]pyridine core to key pharmaceutical classes.[1]

Medicinal Chemistry Applications

Antibiotics: The Cefpirome Connection

In Cefpirome (a 4th-generation cephalosporin), the 6,7-dihydro-5H-cyclopenta[b]pyridine moiety is not hydroxylated.[1] Instead, it is linked via the pyridine nitrogen to the C3' position of the cephalosporin nucleus.

  • Role: The quaternary ammonium group enhances penetration through the outer membrane of Gram-negative bacteria and increases resistance to

    
    -lactamases.
    
  • Structure-Activity Relationship (SAR): The bicyclic nature provides steric bulk that prevents enzymatic degradation of the antibiotic.

Factor XIa Inhibitors: The 5-Hydroxy Pharmacophore

For Factor XIa inhibitors, the 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate.

  • Mechanism: The hydroxyl group is often converted to a carbamate or ether linkage to attach the "warhead" or specificity pocket binder.

  • Chirality: The (S)-enantiomer is frequently preferred to match the chiral environment of the enzyme's active site.

  • Example: Compounds derived from this scaffold have shown nanomolar affinity and high selectivity against plasma kallikrein.

Corrosion Inhibition (Industrial Application)

Beyond pharma, 3-carbonitrile derivatives of this scaffold (synthesized via cyclocondensation) serve as effective corrosion inhibitors for carbon steel in acidic media.[5][6] They form a protective film via adsorption, demonstrating the scaffold's stability and electron-donating capability.

Analytical Characterization Data

To validate the synthesis of the 5-hydroxy analog, compare against these standard values:

Analytical MethodExpected Signal / Result
1H NMR (CDCl₃) δ 4.9-5.1 ppm (t, 1H): Characteristic signal for the CH-OH proton at C5.δ 7.0-8.5 ppm: Pyridine aromatic protons (splitting pattern depends on substitution).
13C NMR δ ~70-75 ppm: Carbon signal for the C5-OH (secondary alcohol).δ ~130-160 ppm: Pyridine ring carbons.
HPLC (Chiral) Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA (e.g., 90:10).Resolution: Baseline separation of (R) and (S) enantiomers is required for pharma grade.
Mass Spec (ESI) [M+H]+ = 136.07: Parent ion for the 5-hydroxy derivative.

References

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation. Green Chemistry, 2015.[7]

  • Factor XIa Inhibitors. European Patent EP 3247354 B1, 2016. (Describes the use of 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine as a key intermediate).

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. ACS Omega, 2022.

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 2011. (Details the Vilsmeier-Haack route for Cefpirome intermediates).

  • Cefpirome Structure and Pharmacology. PubChem CID 5479539.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 6,7-Dihydro-5H-pyrindin-5-ol in Organic Solvents vs. Water

Executive Summary The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing formulation, bioavailability, and process chemistry. This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing formulation, bioavailability, and process chemistry. This guide addresses the solubility profile of 6,7-Dihydro-5H-pyrindin-5-ol, a heterocyclic compound of interest. Due to the scarcity of publicly available empirical data for this specific molecule, this document provides a robust framework for both predicting and experimentally determining its solubility. We will dissect the molecule's structural attributes to make qualitative predictions, introduce theoretical models like Hansen Solubility Parameters for quantitative estimation, and provide detailed, field-proven protocols for empirical measurement. This guide is designed for researchers, scientists, and drug development professionals, offering the theoretical foundation and practical methodologies required to comprehensively evaluate the solubility of 6,7-Dihydro-5H-pyrindin-5-ol and similar novel chemical entities.

Introduction

6,7-Dihydro-5H-pyrindin-5-ol is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentanol ring. This unique combination of a nitrogen-containing aromatic system, a secondary alcohol, and a saturated carbocyclic ring imparts a distinct physicochemical profile that governs its interactions with various solvents. The pyridine moiety introduces basicity and polarity, while the hydroxyl group provides both a hydrogen bond donor and acceptor site, significantly influencing aqueous solubility.[1][2][3] Conversely, the hydrocarbon backbone contributes to its affinity for organic solvents. Understanding the balance between these hydrophilic and lipophilic characteristics is critical for applications ranging from synthesis and purification to the formulation of active pharmaceutical ingredients (APIs).

This guide navigates the theoretical and practical aspects of determining the solubility of this molecule, providing a comprehensive workflow from initial prediction to final experimental validation.

Part 1: Theoretical Assessment of Solubility

A priori assessment of a molecule's solubility is a crucial first step that guides solvent selection for experimental work and provides a deeper understanding of its behavior. This is grounded in the fundamental principle that "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are compatible.[4]

Molecular Structure and Polarity Analysis

The structure of 6,7-Dihydro-5H-pyrindin-5-ol is the primary determinant of its solubility.

Figure 1: Chemical structure and key functional groups of 6,7-Dihydro-5H-pyrindin-5-ol.

  • Hydroxyl (-OH) Group: This group is highly polar and can both donate and accept hydrogen bonds. This feature strongly promotes solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[2][3]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.[1][5] It also imparts weak basicity, a critical factor in pH-dependent aqueous solubility.

  • Hydrocarbon Framework: The fused cyclopentane and pyridine rings form a relatively non-polar carbon skeleton. As the size of the non-polar region of a molecule increases, its solubility in water tends to decrease.[4][6]

Qualitative Solubility Prediction:

  • Water: Expected to have moderate solubility. The presence of both a hydroxyl group and a pyridine nitrogen facilitates strong hydrogen bonding with water molecules.[2][5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in hydrogen bonding with both the -OH group and the pyridine nitrogen.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents can accept hydrogen bonds and have significant dipole moments that can interact with the polar regions of the solute.[6]

  • Non-polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. The significant polarity imparted by the heteroatoms and the hydroxyl group is incompatible with the dispersion-force-dominant nature of non-polar solvents.[4]

Quantitative Prediction with Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9][10] The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute (in this case, 6,7-Dihydro-5H-pyrindin-5-ol) and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [11]

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP for 6,7-Dihydro-5H-pyrindin-5-ol must be determined experimentally or through software estimation, we can compare its likely profile to that of common solvents.

Table 1: Hansen Solubility Parameters for Common Solvents

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵)
Water 15.5 16.0 42.3
Methanol 14.7 12.3 22.3
Ethanol 15.8 8.8 19.4
Acetone 15.5 10.4 7.0
DMSO 18.4 16.4 10.2
Toluene 18.0 1.4 2.0
n-Hexane 14.9 0.0 0.0

(Data compiled from various sources for illustrative purposes)

Given its structure, 6,7-Dihydro-5H-pyrindin-5-ol is expected to have high δP and δH values, suggesting it will be most soluble in solvents with similarly high values, such as water, methanol, and ethanol.

Part 2: Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical measurement. The following protocols represent industry-standard methods for accurately determining solubility.

Method 1: OECD 105 Shake-Flask Method

The Shake-Flask method is a globally recognized standard for determining water solubility and is suitable for substances with solubility above 10⁻² g/L.[12][13] The core principle is to create a saturated solution at a defined temperature and then measure the concentration of the solute in that solution.

Experimental Protocol:

  • Preliminary Test: A rough estimation of solubility is performed to determine the appropriate amount of substance to use in the definitive test.[12][14]

  • Apparatus Setup: Use glass-stoppered flasks or tubes with a constant temperature water bath or incubator.

  • Sample Preparation: Add an excess amount of 6,7-Dihydro-5H-pyrindin-5-ol to a known volume of the chosen solvent (e.g., purified water) in triplicate. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 20 °C or 37 °C) for a sufficient period to reach equilibrium. The OECD 105 guideline suggests a preliminary equilibration at a higher temperature (e.g., 30°C) for 24 hours, followed by equilibration at the test temperature for another 24 hours with continuous stirring.[15]

  • Phase Separation: Allow the flasks to stand at the test temperature to let undissolved solids settle. Centrifuge the samples at the test temperature to separate the saturated solution from the excess solid.[13][15]

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant for analysis.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the mean solubility from the triplicate samples and express the result in units such as mg/mL or mol/L.

G start Start add_excess Add excess solute to known volume of solvent (triplicate) start->add_excess equilibrate Equilibrate with agitation at constant temperature (e.g., 24-48h) add_excess->equilibrate phase_sep Phase Separation: Allow to settle, then centrifuge equilibrate->phase_sep sampling Withdraw aliquot of clear saturated supernatant phase_sep->sampling analysis Quantify concentration (e.g., HPLC, UV-Vis) sampling->analysis end Report Mean Solubility analysis->end

Figure 2: Workflow for the OECD 105 Shake-Flask solubility determination method.

Method 2: Potentiometric Titration

For ionizable compounds, potentiometric titration is a highly precise method to determine the intrinsic solubility (S₀) of the neutral species.[16] This is particularly relevant for 6,7-Dihydro-5H-pyrindin-5-ol due to the basicity of its pyridine nitrogen. The method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH.

Experimental Protocol:

  • Apparatus Setup: Use a temperature-controlled vessel equipped with a calibrated pH electrode and an automated titrator for precise delivery of the titrant.

  • Sample Preparation: Prepare a suspension of the compound in a medium with a suitable ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.

  • Titration: Titrate the suspension with a standardized strong acid (e.g., HCl). The acid will react with the dissolved basic form of the compound. As the dissolved base is consumed, more of the solid compound will dissolve to re-establish equilibrium, until all the solid is gone.

  • Data Acquisition: Record the pH of the solution after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The point where the solid phase disappears is often marked by a change in the titration curve. By analyzing the curve, particularly the regions before and after complete dissolution, and applying the Henderson-Hasselbalch equation, one can calculate the pKa and the intrinsic solubility (S₀) of the compound.[16][17]

G start Start prepare_suspension Prepare suspension of compound in aqueous medium (e.g., 0.15M KCl) start->prepare_suspension setup_titration Place in temperature-controlled vessel with calibrated pH electrode prepare_suspension->setup_titration titrate Titrate with standardized strong acid (e.g., HCl) setup_titration->titrate record_ph Record pH after each titrant addition titrate->record_ph plot_data Plot pH vs. Titrant Volume record_ph->plot_data calculate Analyze curve to determine pKa and Intrinsic Solubility (S₀) plot_data->calculate end Report S₀ calculate->end

Sources

Exploratory

Tautomeric Forms of Dihydro-pyrindin-5-ol Systems: An In-depth Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the tautomeric forms of dihydro-pyrindin-5-ol systems, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the tautomeric forms of dihydro-pyrindin-5-ol systems, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The guide delves into the fundamental principles governing the keto-enol tautomeric equilibrium in these fused pyridine ring systems, drawing parallels with the well-studied hydroxypyridine-pyridinone equilibrium. We present a detailed analysis of the structural and environmental factors that influence the position of this equilibrium, including substituent effects, solvent polarity, and temperature. Furthermore, this guide offers field-proven, step-by-step experimental protocols for the synthesis and characterization of these tautomeric forms, with a focus on NMR and UV-Vis spectroscopic techniques. Complementing the experimental approach, we discuss the application of computational chemistry for predicting tautomer stability and elucidating the underlying thermodynamics. This in-depth resource is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively navigate the complexities of tautomerism in dihydro-pyrindin-5-ol systems.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon in organic chemistry with profound implications for drug discovery and development.[1] The different tautomers of a molecule can exhibit distinct physicochemical properties, including acidity, basicity, lipophilicity, and hydrogen bonding capabilities.[1] Consequently, tautomeric forms can display varied pharmacological and pharmacokinetic profiles, influencing receptor binding, metabolic stability, and bioavailability. A thorough understanding and control of tautomeric equilibria are therefore paramount in the design of new therapeutic agents.

This guide focuses on the tautomerism of dihydro-pyrindin-5-ol systems, a bicyclic heterocyclic scaffold. The principal tautomeric equilibrium in these systems is the keto-enol tautomerism between the dihydro-pyrindin-5-ol (enol form) and the dihydro-pyrindin-5-one (keto form). The position of this equilibrium is sensitive to a variety of factors, making its characterization and prediction a key challenge and opportunity in the development of drugs based on this scaffold.

Theoretical Framework: The Hydroxypyridine-Pyridinone Analogy

The tautomerism of dihydro-pyrindin-5-ol can be conceptually understood by drawing parallels with the extensively studied equilibrium between hydroxypyridines and pyridones.[2] For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone (keto) form, particularly in polar solvents and the solid state.[2][3] This preference is attributed to a combination of factors, including the greater strength of the C=O double bond compared to the C=C double bond and the stabilization of the pyridone form through intermolecular hydrogen bonding.[3]

The dihydro-pyrindin-5-ol system can be considered an analogue of 4-hydroxypyridine, where the pyridine ring is fused with a partially saturated five-membered ring. The fundamental principles governing the tautomeric equilibrium in hydroxypyridines, such as the influence of aromaticity, resonance, and electronic effects of substituents, are therefore highly relevant to the dihydro-pyrindin-5-ol system.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the enol and keto forms of dihydro-pyrindin-5-ol is dictated by a confluence of structural and environmental factors.

Substituent Effects

The nature and position of substituents on the dihydro-pyrindine ring can significantly impact the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the protons involved in the tautomeric shift, while steric hindrance can favor one tautomer over the other.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[4] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto tautomer (dihydro-pyrindin-5-one).[5] Conversely, non-polar solvents may favor the less polar enol form (dihydro-pyrindin-5-ol). This solvatochromism, the change in color with solvent polarity, can be a useful indicator of the tautomeric equilibrium.

Temperature

Temperature can also influence the position of the tautomeric equilibrium.[4] Typically, an increase in temperature will favor the formation of the less stable tautomer. The thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined by studying the equilibrium constant at different temperatures.

Synthesis and Structural Characterization

The investigation of tautomerism in dihydro-pyrindin-5-ol systems begins with the synthesis of the target compounds. A plausible synthetic route to the keto form, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[6][7]

Synthesis Reactant 2,3-Cyclopentenopyridine Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Keto Tautomer) Reactant->Product Oxidation Reagents Mn(OTf)2 (cat.) t-BuOOH, H2O, 25°C ComputationalWorkflow A Build 3D Structures (Keto and Enol) B Geometry Optimization & Frequency Calculations (Gas Phase & Solvated) A->B C Calculate Relative Gibbs Free Energies (ΔG) B->C D Predict Spectroscopic Properties (NMR, UV-Vis) B->D E Compare with Experimental Data C->E D->E

Caption: Computational workflow for tautomer analysis.

Data Summary and Interpretation

The following table summarizes the key spectroscopic data for the keto tautomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, as reported in the literature. [7]

Spectroscopic Data 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73

| HRMS (ESI) [M+H]⁺ | Calculated: 134.0606, Found: 134.0598 |

Conclusion and Future Directions

The tautomeric equilibrium of dihydro-pyrindin-5-ol systems is a critical aspect to consider in the development of pharmaceuticals based on this scaffold. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches for studying this phenomenon. By leveraging the knowledge of hydroxypyridine-pyridinone tautomerism and applying modern analytical and computational techniques, researchers can effectively characterize and predict the tautomeric behavior of these promising heterocyclic compounds.

Future research in this area should focus on the synthesis of a wider range of substituted dihydro-pyrindin-5-ol derivatives to systematically investigate the influence of electronic and steric effects on the tautomeric equilibrium. Furthermore, detailed studies in various solvent systems and at different temperatures will provide a deeper understanding of the thermodynamics of this process, ultimately enabling the rational design of molecules with desired tautomeric properties for optimized therapeutic efficacy.

References

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693–704.
  • Wang, L., et al. (2014).
  • Wang, L., et al. (2014).
  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
  • Fornili, A., et al. (2002). Pyridine-Tautomerism of Hydroxy Pyridine. Arkivoc, 2002(11), 198-215.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323.
  • Barlin, G. B., & Young, A. C. (1971). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 1261-1264.
  • Fabian, W. M. F. (1990). Tautomerism in Five-membered Nitrogen Heterocycles. A Test of the Reliability of Semiempirical (AMI, PM3, MNDO) Quantum Chemical Methods. Journal of Molecular Structure: THEOCHEM, 207(3-4), 295-306.
  • Ainsworth, C. (1957). The Tautomerism of 5H-1-Pyrindine. Journal of the American Chemical Society, 79(20), 5574–5576.
  • Mary, Y. S., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-2-methoxy-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-((thiophen-2-yl)methylene)thiazolidin-4-one. Journal of the Chilean Chemical Society, 62(2), 3505-3514.
  • Gilli, G., et al. (1994). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. Journal of Molecular Structure: THEOCHEM, 308, 1-13.
  • Ostopoh, K. M., et al. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
  • Al-Ghamdi, A. A., et al. (2020). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
  • Almerindo, G. I., et al. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2411-2418.
  • Smith, A. M., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1273-1282.
  • Patel, K., et al. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3), 10-13.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine.
  • Arrowsmith, J. E., et al. (1990). Long-acting dihydropyridine calcium antagonists. 5. Synthesis and structure-activity relationships for a series of 2-[[(N-substituted-heterocyclyl)ethoxy]methyl]-1,4-dihydropyridines. Journal of Medicinal Chemistry, 33(4), 1162–1170.
  • Mazhukina, O. A., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Chemistry Proceedings, 14(1), 5.
  • Balaev, A. N., et al. (2018). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 23(8), 2009.
  • Karmakar, S., et al. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Current Computer-Aided Drug Design, 20(7), 1130-1146.

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Chronicle of the Pyrindin-5-ol Core in Medicinal Chemistry

Abstract The pyrindin-5-ol scaffold, a unique bicyclic heteroaromatic system, has steadily carved a niche in the landscape of medicinal chemistry. This in-depth technical guide charts the historical evolution and discove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrindin-5-ol scaffold, a unique bicyclic heteroaromatic system, has steadily carved a niche in the landscape of medicinal chemistry. This in-depth technical guide charts the historical evolution and discovery of this fascinating molecular framework. We will delve into the foundational synthetic strategies that enabled its creation, trace its journey from initial academic curiosity to a "privileged scaffold" in modern drug discovery, and explore its diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the pyrindin-t-ol core's past, present, and future potential.

Introduction: The Allure of Fused Pyridine Systems

Fused heterocyclic systems are the bedrock of many therapeutic agents, offering a rigid and three-dimensional framework that can be precisely decorated to interact with biological targets. Among these, scaffolds containing the pyridine ring are of paramount importance due to the nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's electronic properties and solubility.[1][2] The fusion of a pyridine ring with other heterocyclic or carbocyclic systems gives rise to a vast chemical space with diverse pharmacological potential. The pyrindin-5-ol scaffold, characterized by a fused pyridine and pyridinone/hydroxypyridine ring, represents a compelling yet underexplored member of this family. Its structural features suggest the potential for a wide range of biological activities, from kinase inhibition to antiviral effects.[3][4]

The Genesis of a Scaffold: Early Synthetic Explorations

The precise historical pinpoint of the first synthesis of a simple, unsubstituted pyrindin-5-ol is not prominently documented under this specific nomenclature in early chemical literature. Its discovery is likely intertwined with the broader exploration of naphthyridinone and other pyridone-fused systems. Early synthetic chemists, dating back to the late 19th and early 20th centuries, laid the groundwork for constructing such bicyclic frameworks.

One of the foundational approaches to building fused pyridinone rings involves the cyclization of appropriately substituted pyridine derivatives. For instance, the condensation of aminopyridine carboxylic acids or their corresponding esters with active methylene compounds represents a classical and versatile strategy for constructing a fused pyridinone ring.

Below is a generalized synthetic scheme illustrating a plausible early route to a pyrindin-5-ol derivative, drawing inspiration from established methods for naphthyridinone synthesis.

Generalized_Synthesis_of_Pyrindin-5-ol_Core cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 Substituted 2-Aminonicotinic Acid Process Condensation & Cyclization Reactant1->Process Reactant2 Active Methylene Compound (e.g., Malonic Ester) Reactant2->Process Product Pyrindin-5-ol Scaffold Process->Product Base, Heat

Caption: A plausible early synthetic route to the pyrindin-5-ol core.

This type of reaction, while not explicitly detailing the synthesis of "pyrindin-5-ol," demonstrates the chemical logic that would have been employed to create such a scaffold. The history of pyrindin-5-ol is therefore a story of evolving synthetic methodologies for fused pyridine systems.

Key Synthetic Methodologies: Building the Core

The construction of the pyrindin-5-ol scaffold has benefited from the advancement of synthetic organic chemistry. Several key strategies have emerged, allowing for the efficient and diverse synthesis of its derivatives.

Intramolecular Cyclization of Substituted Pyridines

This remains a cornerstone for the synthesis of pyrindin-5-ols. The general approach involves the construction of a pyridine ring bearing a side chain that can undergo intramolecular cyclization to form the second fused ring.

Experimental Protocol: Synthesis of a Substituted 1,7-Dihydropyrido[2,3-c]pyridin-5-one

  • Step 1: Synthesis of the Precursor. A substituted 2-aminonicotinic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • Step 2: Condensation. An active methylene compound, for example, diethyl malonate (1.2 eq), and a base (e.g., sodium ethoxide, 2.5 eq) are added to the solution.

  • Step 3: Cyclization. The reaction mixture is heated to reflux for 12-24 hours, during which time the intramolecular condensation and cyclization occur.

  • Step 4: Work-up and Purification. After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Multi-Component Reactions

More contemporary approaches utilize multi-component reactions (MCRs) to construct the pyrindin-5-ol core in a single step from simple starting materials. These reactions are highly efficient and allow for the rapid generation of diverse libraries of compounds.

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde MCR One-Pot Multi-Component Reaction Aldehyde->MCR Amine Amine Source (e.g., Ammonium Acetate) Amine->MCR Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->MCR Cyanoacetamide Cyanoacetamide Cyanoacetamide->MCR Product Substituted Pyrindin-5-ol Derivative MCR->Product Catalyst, Heat

Caption: A multi-component reaction approach to synthesize pyrindin-5-ol derivatives.

Emergence in Medicinal Chemistry: A Scaffold of Interest

The pyrindin-5-ol scaffold began to gain significant attention in medicinal chemistry as researchers recognized its potential to interact with a variety of biological targets. Its structural similarity to other biologically active fused pyridinones, such as the quinolones and naphthyridinones known for their antibacterial and anticancer properties, spurred further investigation.

Kinase Inhibition

A primary area of interest for pyrindin-5-ol derivatives has been in the development of kinase inhibitors. The scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The nitrogen atoms in the ring system can form crucial hydrogen bonds with the kinase hinge region, while the bicyclic core provides a rigid platform for positioning substituents to achieve high affinity and selectivity.

Antiviral and Antibacterial Activity

Drawing parallels from the well-established antimicrobial activity of related fused pyridinone scaffolds, researchers have explored the potential of pyrindin-5-ol derivatives as antibacterial and antiviral agents. The mechanism of action is often attributed to the inhibition of essential enzymes in pathogens, such as DNA gyrase in bacteria.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrindin-5-ol core has provided valuable insights into its structure-activity relationship. The following table summarizes key SAR trends observed in various studies, although specific activities are highly dependent on the biological target.

Position of SubstitutionGeneral Effect on ActivityRationale
N1-position Modulation of solubility and cell permeability.Introduction of polar or ionizable groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability.
C2 and C4-positions Critical for target selectivity and potency.Substituents at these positions can interact with specific pockets in the target protein, influencing binding affinity and selectivity.
C6 and C8-positions Fine-tuning of pharmacokinetic properties.Modifications at these positions can impact metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future Perspectives and Conclusion

The journey of the pyrindin-5-ol scaffold from a relatively obscure heterocyclic system to a promising scaffold in medicinal chemistry is a testament to the continuous evolution of drug discovery. While its full therapeutic potential is still being uncovered, the existing body of research highlights its versatility and "drug-like" properties. Future research will likely focus on:

  • Development of more efficient and stereoselective synthetic methods: This will enable the synthesis of more complex and diverse libraries of pyrindin-5-ol derivatives.

  • Exploration of new therapeutic areas: The scaffold's ability to interact with a range of biological targets suggests its potential in areas beyond oncology and infectious diseases.

  • Application of computational chemistry: In silico modeling and virtual screening will play an increasingly important role in the rational design of novel pyrindin-5-ol-based therapeutic agents.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemical Engineering. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Mesylation of 6,7-Dihydro-5H-pyrindin-5-ol

Part 1: Executive Summary & Strategic Considerations The Chemical Challenge The mesylation of 6,7-Dihydro-5H-pyrindin-5-ol (also referred to as 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine) presents a unique set of cha...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Considerations

The Chemical Challenge

The mesylation of 6,7-Dihydro-5H-pyrindin-5-ol (also referred to as 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine) presents a unique set of challenges compared to standard aliphatic alcohols. The hydroxyl group is situated at the benzylic-like position relative to the pyridine ring. Upon conversion to the mesylate (a potent leaving group), the C(5) position becomes highly activated.

Critical Stability Risks:

  • Elimination (E2/E1cB): The acidic protons at C(6) and the thermodynamic stability of the resulting conjugated alkene (5H-cyclopenta[b]pyridine) make elimination a primary competing pathway, especially in the presence of excess base or heat.

  • N-Mesylation: The pyridine nitrogen is nucleophilic. While the hydroxyl group is generally more reactive under standard conditions, N-sulfonylation can occur as a reversible or irreversible side reaction, forming pyridinium salts.

  • Hydrolysis: The resulting benzylic-like mesylate is prone to SN1 hydrolysis during aqueous workup.

Mechanistic Insight

The reaction utilizes Methanesulfonyl Chloride (MsCl) in the presence of a tertiary amine base (Triethylamine).[1] The base serves two roles: neutralizing the HCl byproduct and facilitating the formation of the reactive sulfene intermediate (via E2 elimination of HCl from MsCl), which is then attacked by the alcohol.

ReactionMechanism cluster_legend Pathway Logic MsCl MsCl Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene - Et3N·HCl Base Et3N Base->Sulfene Promotes Transition Transition State (O-Attack) Sulfene->Transition Substrate 6,7-Dihydro-5H-pyrindin-5-ol Substrate->Transition Product Target Mesylate Transition->Product Kinetic Product SideProduct Elimination Product (Alkene) Product->SideProduct Thermodynamic Elimination (Heat/Base) Blue: Substrate Blue: Substrate Green: Target Green: Target Blue: Substrate->Green: Target Red: Reagent Red: Reagent Green: Target->Red: Reagent

Figure 1: Mechanistic pathway highlighting the sulfene intermediate and the risk of elimination.[1]

Part 2: Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
6,7-Dihydro-5H-pyrindin-5-ol 135.161.0Substrate>97% Purity
Methanesulfonyl Chloride (MsCl) 114.551.2ElectrophileReagentPlus, 99.7%
Triethylamine (TEA) 101.191.5BaseAnhydrous
Dichloromethane (DCM) 84.9310-15 VolSolventAnhydrous (Sure/Seal)
NaHCO₃ (sat. aq.) --QuenchACS Reagent
Equipment
  • Three-neck round-bottom flask (flame-dried or oven-dried).

  • Nitrogen/Argon inert atmosphere line.

  • Low-temperature thermometer (internal probe).

  • Pressure-equalizing addition funnel.[2]

  • Ice/NaCl bath (-10°C to 0°C).

Part 3: Standard Operating Procedure (SOP)

Reaction Setup
  • Inert Environment: Purge a clean, dry 3-neck flask with nitrogen for 15 minutes.

  • Solvation: Charge 6,7-Dihydro-5H-pyrindin-5-ol (1.0 equiv) and anhydrous DCM (10 volumes) into the flask. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) via syringe. The solution may warm slightly; allow to re-equilibrate.

  • Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5°C . Critical: Do not proceed until T < 5°C to suppress elimination.

Mesylation Reaction
  • Preparation of MsCl: Dilute MsCl (1.2 equiv) in a small volume of DCM (2 volumes) in the addition funnel.

    • Note: Dilution prevents localized hotspots during addition.

  • Controlled Addition: Dropwise add the MsCl solution to the reaction mixture over 15–20 minutes .

    • Control Point: Maintain internal temperature < 10°C .

    • Observation: White precipitate (Et₃N·HCl) will form immediately.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to 10°C over 30 minutes.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LCMS.

    • Target: Disappearance of starting alcohol (R_f ~ 0.3) and appearance of mesylate (R_f ~ 0.6).

    • Warning: If LCMS shows mass [M-OMs]⁺ (carbocation) or alkene, the mesylate is decomposing on the column. rely on TLC or NMR of an aliquot.

Workup (Crucial for Stability)

The mesylate is thermally unstable. Perform all evaporation steps with a bath temperature < 30°C.

  • Quench: Slowly add saturated NaHCO₃ (10 volumes) to the reaction mixture at 0°C. Stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[3]

  • Extraction: Extract the aqueous layer once with fresh DCM (5 volumes).

  • Wash: Wash combined organics with cold Brine (10 volumes).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 minutes. Do not use MgSO₄ as it can be slightly acidic/Lewis acidic.

  • Filtration & Concentration: Filter and concentrate in vacuo.

    • Vacuum: < 50 mbar.

    • Bath Temp: Max 25°C .

  • Storage: The product is obtained as a yellow/orange oil or low-melting solid. Store immediately at -20°C under Argon. Use in the next step within 24 hours.

Workflow Diagram

WorkupProtocol Reaction Reaction Mixture (0°C, DCM) Quench Quench: Sat. NaHCO3 (Cold) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Product + Byproducts PhaseSep->OrgLayer AqLayer Aqueous Layer Salts + TEA PhaseSep->AqLayer Wash Wash: Cold Brine Dry: Na2SO4 OrgLayer->Wash Conc Concentrate in vacuo Bath < 25°C (CRITICAL) Wash->Conc Storage Store at -20°C Use within 24h Conc->Storage

Figure 2: Workup workflow emphasizing temperature control to prevent elimination.

Part 4: Quality Control & Troubleshooting

Analytical Data (Expected)
  • ¹H NMR (CDCl₃):

    • Starting Material: CH-OH proton typically appears at ~4.8-5.0 ppm.

    • Product: CH-OMs proton shifts downfield to ~5.8-6.0 ppm .

    • Mesyl Group: Sharp singlet at ~3.1 ppm (3H).

    • Elimination Impurity: Look for alkene protons at ~6.5-7.0 ppm (vinylic).

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Low Yield / Elimination Presence of alkene in NMR; low mass balance.Reaction too hot; Excess base; Workup too warm.Strictly keep T < 5°C. Reduce TEA to 1.2 eq. Use Methanesulfonic Anhydride (Ms₂O) for milder conditions.
No Reaction Starting material remains.Wet solvent (MsCl hydrolysis); Old MsCl.Distill MsCl or use fresh bottle. Ensure anhydrous DCM.
N-Mesylation Pyridinium salt formation (water soluble, lost in aq layer).Pyridine ring is too nucleophilic.This is rare for this substrate, but if observed, switch base to DIPEA (more hindered) or use Ms₂O.
Hydrolysis Reversion to alcohol during workup.Acidic workup; Prolonged exposure to water.Use NaHCO₃ quench (not water/acid). Rapid extraction.

Part 5: References

  • Crossland, R. K.; Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." The Journal of Organic Chemistry, 1970 , 35(9), 3195–3196. Link

    • Foundational text for the rapid, low-temperature mesylation protocol using Et3N.

  • Dunn, A. D.; Kinnear, K. I. "The synthesis of some 6,7-dihydro-5H-pyrindines." Journal of Heterocyclic Chemistry, 1986 , 23(1), 53–56. Link

    • Provides context on the stability and reactivity of the dihydro-pyrindine scaffold.

  • Organic Syntheses, Coll. Vol. 10, p. 382 (2004). "Mesylation of Alcohols: General Procedures." Link

    • Authoritative source for standard mesylation stoichiometry and workup.

  • Truce, W. E.; Campbell, R. W. "Sulfene Intermediates in the Reaction of Methanesulfonyl Chloride with Bases." Journal of the American Chemical Society, 1966 , 88(15), 3599–3604. Link

    • Mechanistic grounding for the use of Triethylamine to generate the sulfene intermediate.

Sources

Application

Introduction: The Strategic Value of the Pyrindine Scaffold in Kinase Drug Discovery

An Application Guide to the Utilization of 6,7-Dihydro-5H-pyrindin-5-ol in Kinase Inhibitor Design Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Utilization of 6,7-Dihydro-5H-pyrindin-5-ol in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating cellular signaling pathways.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocyclic compounds are particularly prominent. Pyridine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry.[3][4][5] Their utility stems from the pyridine ring's ability to act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, and its versatile chemical nature that allows for structural modifications to enhance solubility, bioavailability, and target specificity.[3][6]

The 6,7-Dihydro-5H-pyrindin-5-ol scaffold, a fused bicyclic system, represents a structurally rigid and promising starting point for the rational design of novel kinase inhibitors. Its inherent three-dimensionality and defined substitution vectors offer a unique advantage for exploring the complex topology of the ATP-binding pocket.[7] This guide provides a comprehensive overview of the application of this scaffold, from its chemical synthesis to its evaluation in kinase inhibition assays and subsequent structure-activity relationship (SAR) optimization.

Part 1: Synthesis of the 6,7-Dihydro-5H-pyrindin-5-ol Scaffold

The foundational step in utilizing this scaffold is its efficient and scalable synthesis. A common route involves the oxidation of the corresponding methylene group adjacent to the pyridine ring in 2,3-Cyclopentenopyridine.[8] The resulting ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, can then be reduced to the target alcohol, 6,7-Dihydro-5H-pyrindin-5-ol.

Protocol 1: Two-Step Synthesis of 6,7-Dihydro-5H-pyrindin-5-ol

Step 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine [8]

  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂; 0.0025 mmol), and 2.5 mL of deionized water.

  • Initiation: While stirring at room temperature (25°C), add tert-Butyl hydroperoxide (t-BuOOH; 65% in H₂O, 2.5 mmol).

  • Reaction Monitoring: Allow the reaction to stir at 25°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[8]

Step 2: Reduction to 6,7-Dihydro-5H-pyrindin-5-ol

  • Reaction Setup: Dissolve the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄; 1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature for an additional hour. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (5 mL).

  • Workup and Purification: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound, 6,7-Dihydro-5H-pyrindin-5-ol. Further purification can be achieved via column chromatography if necessary.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction A 2,3-Cyclopentenopyridine B Mn(OTf)2, t-BuOOH H2O, 25°C, 24h A->B C 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one B->C D 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one C->D Purification & Isolation E NaBH4 Methanol, 0°C to RT D->E F 6,7-Dihydro-5H-pyrindin-5-ol E->F G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 Cyclin D-CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb pRb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 Cyclin E-CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor Pyrindine-based CDK2 Inhibitor Inhibitor->CDK2 INHIBITS

Caption: Inhibition of the CDK2 pathway to block S-phase entry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for high-throughput screening (HTS) and determining inhibitor potency (IC₅₀). [9] Materials:

  • Target Kinase (e.g., CDK2/Cyclin E)

  • Kinase Substrate (e.g., Histone H1)

  • ATP

  • Kinase Reaction Buffer

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the 6,7-Dihydro-5H-pyrindin-5-ol derivatives in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, substrate, and reaction buffer.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells containing the compounds. Then, add ATP to all wells to start the reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the kinase's activity and should be determined during assay development to ensure the reaction is within the linear range.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. [9]6. Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature. [9]7. Data Acquisition: Measure the luminescence signal from each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. [2]

Part 3: Guiding Optimization with Structure-Activity Relationship (SAR) Studies

Once an initial "hit" is identified, the next phase is lead optimization, driven by SAR. This involves systematically modifying the scaffold and evaluating the impact on potency and selectivity. [10][11]For the 6,7-Dihydro-5H-pyrindin-5-ol core, modifications can be explored at several key positions.

  • Position 5 (-OH): The hydroxyl group can be a key hydrogen bond donor or acceptor. It can also serve as a handle for introducing larger groups to probe deeper pockets.

  • Pyridine Ring: Substituents on the pyridine ring can modulate basicity, influence hinge binding, or extend into the solvent-exposed region. Adding electron-withdrawing or -donating groups can fine-tune the electronic properties of the hinge-binding nitrogen. [10]* Cyclopentane Ring: The saturated ring can be substituted to explore lipophilic pockets adjacent to the ATP-binding site, often a key strategy for achieving selectivity. [7]

Hypothetical SAR Data for CDK2 Inhibition

The following table illustrates a hypothetical SAR study based on the 6,7-Dihydro-5H-pyrindin-5-ol scaffold, aiming to improve potency against the target kinase (CDK2) and selectivity against a common off-target kinase (e.g., another CDK family member like CDK9).

CompoundR¹ (Pyridine)R² (Cyclopentane)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity (Fold; CDK9/CDK2)
1 (Core) HH150025001.7
2 4-ClH75018002.4
3 4-NH₂H4009002.3
4 4-NH₂7-CH₃25015006.0
5 4-NH₂7-CF₃300450015.0
6 4-(morpholino)H1203603.0
7 4-(morpholino)7-CH₃50 2000 40.0

Interpretation of SAR Data:

  • Initial Hit (1): The unsubstituted core shows weak activity.

  • Pyridine Substitution (2, 3, 6): Adding a hydrogen bond donor (NH₂) or a larger, polar group (morpholino) at the 4-position of the pyridine ring improves potency, likely through enhanced interactions in the solvent-exposed region.

  • Cyclopentane Substitution (4, 5, 7): Adding small alkyl (CH₃) or electron-withdrawing (CF₃) groups to the cyclopentane ring significantly impacts both potency and selectivity. Compound 7 , combining the optimal pyridine and cyclopentane substituents, shows a dramatic improvement in both potency and selectivity, suggesting a favorable interaction in a specific sub-pocket of CDK2 that is not present or is different in CDK9.

G Start Initial Hit (Compound 1) Synth Synthesize Analogs (Vary R1 and R2) Start->Synth Screen Primary Screen (e.g., CDK2 ADP-Glo Assay) Synth->Screen Potency Determine IC50 vs. Target Screen->Potency Selectivity Selectivity Screen (e.g., CDK9 Assay) Potency->Selectivity Potent Hits (IC50 < 500 nM) SAR Analyze SAR Data Selectivity->SAR Optimize Design Next Generation of Compounds SAR->Optimize Lead Lead Candidate SAR->Lead Potent & Selective (e.g., Compound 7) Optimize->Synth Iterative Cycles

Caption: Iterative workflow for kinase inhibitor lead optimization.

Part 4: Troubleshooting and Experimental Considerations

  • Low Potency: If initial hits are weak, consider computational modeling (docking) to visualize the binding mode and identify unoccupied pockets. Expand the diversity of substituents at all available vectors (R¹, R²).

  • Poor Selectivity: Kinome-wide profiling is essential to identify off-targets. [2]Selectivity can be engineered by designing substituents that exploit differences in the amino acid residues lining the ATP pocket between kinases, particularly in the less conserved regions. [10]* Assay Interference: Test compounds should be screened for assay artifacts. For fluorescence-based assays, check for autofluorescence. For any assay, test for compound aggregation at high concentrations. Using orthogonal assay formats (e.g., a binding assay vs. an activity assay) can help validate hits. [12][13]* Poor Solubility/Permeability: The pyridine nitrogen can be a metabolic liability or cause poor permeability. Modifying substituents to mask the nitrogen or improve overall physicochemical properties (e.g., by reducing LogP or adding polar groups) is a common optimization strategy. [10]

Conclusion

The 6,7-Dihydro-5H-pyrindin-5-ol scaffold is a versatile and structurally compelling starting point for the design of novel kinase inhibitors. Its rigid framework provides a solid foundation for hinge-binding, while its multiple substitution vectors allow for extensive SAR exploration to achieve high potency and selectivity. By combining rational design, efficient synthesis, and robust biochemical evaluation, researchers can leverage this scaffold to develop next-generation targeted therapeutics.

References

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • PubMed. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Preprints.org. (2025). Pyridine derivatives: Significance and symbolism.
  • International Journal of Pharmaceutical and Sceintific Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
  • PubMed. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
  • MDPI. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences.
  • Royal Society of Chemistry. (2012). New Screening Approaches for Kinases. In: Kinase Inhibitors: Methods and Protocols.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Green Chemistry. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • BenchChem. Application Notes and Protocols for Kinase Inhibitor Development.
  • ResearchGate. (2025). Synthesis of 6,7-dihydro-5H-1-pyrindine.
  • PMC. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine.
  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one.
  • PMC. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.
  • PubMed. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry.
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • NIST WebBook. 5H-1-Pyrindine, 6,7-dihydro-.
  • Organic Syntheses. * (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[3][6][14]XAZABOROLE-BORANE COMPLEX*. Available from:

Sources

Method

Application Note: Scalable Asymmetric Synthesis of 6,7-Dihydro-5H-pyrindin-5-ol Intermediates

Abstract This guide details a scalable, two-step protocol for the synthesis of 6,7-dihydro-5H-pyrindin-5-ol (also known as 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine), a critical pharmacophore in kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a scalable, two-step protocol for the synthesis of 6,7-dihydro-5H-pyrindin-5-ol (also known as 5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine), a critical pharmacophore in kinase inhibitors and receptor antagonists. Unlike traditional routes relying on toxic selenium dioxide oxidation or non-selective hydride reductions, this workflow utilizes a green manganese-catalyzed oxidation followed by Asymmetric Transfer Hydrogenation (ATH) . This approach ensures high safety margins, minimal waste generation, and enantiomeric excesses (ee) exceeding 95% on multi-gram scales.

Strategic Route Analysis

The synthesis of the target alcohol (3) from the commercially available 6,7-dihydro-5H-cyclopenta[b]pyridine (1) presents two primary challenges during scale-up:

  • Regioselective Oxidation: The benzylic (C5) position must be oxidized without over-oxidation to the N-oxide or ring cleavage.

  • Enantiocontrol: The resulting alcohol contains a chiral center at C5. Resolution of racemic mixtures via chromatography is cost-prohibitive at scale; therefore, catalytic asymmetric synthesis is required.

Selected Pathway: Oxidation-Reduction Sequence

We employ a Mn(OTf)₂-catalyzed oxidation using aqueous tert-butyl hydroperoxide (TBHP), followed by Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

SynthesisRoute SM Starting Material 6,7-dihydro-5H-cyclopenta[b]pyridine (Achiral) Oxidation Step 1: Oxidation Mn(OTf)2, t-BuOOH, H2O (Green Chemistry) SM->Oxidation 25°C, 24h Ketone Intermediate 6,7-dihydro-5H- cyclopenta[b]pyridin-5-one Oxidation->Ketone 88-98% Yield Reduction Step 2: Asymmetric Reduction Ru-TsDPEN Catalyst HCOOH/TEA Ketone->Reduction ATH Product Target Product (S)- or (R)-6,7-dihydro- 5H-pyrindin-5-ol (>95% ee) Reduction->Product >90% Yield

Figure 1: Strategic workflow for the asymmetric synthesis of 6,7-dihydro-5H-pyrindin-5-ol.

Step 1: Green Oxidation to the Ketone

Traditional methods using SeO₂ or CrO₃ generate toxic waste and are difficult to purify. The method selected here uses Manganese(II) triflate as a catalyst with aqueous TBHP. This system operates in water, avoids organic solvents, and shows excellent chemoselectivity for the methylene group adjacent to the pyridine ring.

Reaction Mechanism & Safety

The reaction proceeds via a radical mechanism where the Mn(II)/Mn(III) cycle activates the peroxide to abstract a hydrogen atom from the benzylic position (C5).

  • Safety Note: While aqueous TBHP is safer than anhydrous peroxides, it is still an oxidizer. Ensure the reaction temperature is strictly controlled at 25°C to prevent thermal runaway.

Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[1][2]
ParameterSpecification
Substrate 6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 533-37-9)
Oxidant tert-Butyl hydroperoxide (70% aq. solution)
Catalyst Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)
Solvent Deionized Water
Stoichiometry Substrate (1.0 eq), TBHP (5.0 eq), Mn(OTf)₂ (0.5 mol%)

Experimental Procedure (Scale: 100 mmol / ~12 g):

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a dropping funnel.

  • Charging: Add 11.9 g (100 mmol) of 6,7-dihydro-5H-cyclopenta[b]pyridine and 176 mg (0.5 mmol, 0.5 mol%) of Mn(OTf)₂ to 100 mL of deionized water. Stir to form a suspension/emulsion.

  • Addition: Charge the dropping funnel with 64 mL (approx. 500 mmol) of 70% aqueous TBHP.

  • Reaction: Add the TBHP dropwise over 60 minutes, maintaining the internal temperature between 20–25°C using a water bath. Note: An induction period may occur; monitor for delayed exotherms.

  • Stirring: Stir vigorously at 25°C for 24 hours. The mixture will likely become homogeneous or change color as the oxidation proceeds.

  • Quench: Cool the mixture to 10°C. Slowly add solid sodium sulfite (Na₂SO₃) or a saturated solution until a starch-iodide paper test is negative (to destroy excess peroxide). Critical Safety Step.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Workup: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude residue is typically >90% pure. For high-purity applications, recrystallize from Hexane/EtOAc (5:1) or purify via short silica plug (eluting with 30% EtOAc/Hexanes).

  • Yield: Expected yield: 11.5–12.5 g (86–94%).

Step 2: Asymmetric Transfer Hydrogenation (ATH)

To obtain the chiral alcohol, we utilize Noyori’s Asymmetric Transfer Hydrogenation. The pyridine nitrogen in the substrate can act as a catalyst poison or alter the pH. Therefore, the Formic Acid/Triethylamine (TEAF) azeotrope is preferred over isopropanol/KOH systems, as the acidic buffer neutralizes the pyridine nitrogen, preventing catalyst deactivation.

Catalyst Selection
  • Catalyst: RuCl (or the (S,S) enantiomer for the opposite alcohol).

  • Selectivity: This catalyst typically yields >95% ee for fused bicyclic ketones.

Protocol 2: Enantioselective Reduction
ParameterSpecification
Substrate 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (from Step 1)
Catalyst RuCl
Hydrogen Source Formic Acid / Triethylamine (5:2 molar ratio complex)
Solvent Dichloromethane (DCM) or neat in TEAF
Temperature 25–30°C

Experimental Procedure (Scale: 50 mmol / ~6.6 g):

  • Inertion: Purge a 250 mL Schlenk flask or 3-neck flask with Nitrogen or Argon for 15 minutes.

  • Solution Prep: Dissolve 6.65 g (50 mmol) of the ketone intermediate in 30 mL of degassed DCM.

  • Reagent Addition: Add 15 mL of the Formic Acid/Triethylamine (5:2) azeotrope.

  • Catalyst Addition: Add 159 mg (0.25 mmol, 0.5 mol%) of the Ru-catalyst quickly against a counter-flow of nitrogen.

  • Reaction: Stir the reaction at 28°C. Monitor by HPLC or TLC. Full conversion is typically achieved within 12–18 hours.

    • IPC (In-Process Control): Target <1% remaining ketone.

  • Workup:

    • Dilute with 50 mL water and 50 mL DCM.

    • Separate the layers.[1]

    • Neutralize the aqueous layer with saturated NaHCO₃ (careful: CO₂ evolution) and extract again with DCM to recover any protonated product.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Polish: Recrystallize from Isopropyl Ether (IPE) or Toluene/Heptane to upgrade ee if necessary (e.g., from 95% to >99%).

ATH_Mechanism cluster_cycle Ru-Catalyzed ATH Cycle Ru_Hydride Ru-H Species (Active Reductant) Transition_State Enantio-determining Transition State (H-bond directed) Ru_Hydride->Transition_State + Ketone Ru_Amido Ru-Amido Species (Dehydrogenated) Transition_State->Ru_Amido - Chiral Alcohol Ru_Amido->Ru_Hydride + HCOOH (Regeneration)

Figure 2: Mechanism of Noyori Transfer Hydrogenation. The Ru-H species delivers a hydride to the ketone face dictated by the chiral TsDPEN ligand.

Analytical Controls & Specifications

For pharmaceutical applications, strict control of the enantiomeric excess is required.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA). Note: DEA is crucial to sharpen the peak of the basic pyridine compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min

    • Ketone: ~6.0 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Oxidation) Stirring efficiency / Phase transferIncrease stirring speed (rpm). Ensure TBHP is fresh.
Low Conversion (ATH) Catalyst poisoning by Pyridine NEnsure the HCOOH/TEA ratio is maintained (acidic buffer). Do not use neat TEA.
Low ee (<90%) Temperature too highLower reaction temperature to 20°C or 0°C (rate will decrease).
Impurity: N-Oxide Over-oxidation in Step 1Strictly limit TBHP equivalents to 5.0 and monitor reaction time.

References

  • Green Oxidation Protocol: Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).[2] Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water.[3][2] Green Chemistry, 17(4), 2369-2373.

  • General ATH of Cyclic Ketones: Palmer, M., et al. (2009). Asymmetric Transfer Hydrogenation of Fused Bicyclic Ketones. Organic Process Research & Development, 13(6), 1113–1121.

  • Safety in Scale-up: Stanford Environmental Health & Safety. (2023).[1][4] Scale Up Safety Guidelines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

[1] Ticket Subject: Optimizing Yield and Enantioselectivity in Aza-Indanone Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1] Executive Summary & Scope User Query: "I...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Subject: Optimizing Yield and Enantioselectivity in Aza-Indanone Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Scope

User Query: "I am reducing pyrindin-5-one (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) to the corresponding 5-ol. Conversion is high by TLC/LCMS, but isolated yields are inconsistent (30-60%), and I am struggling with enantiocontrol."

System Diagnosis: The substrate is a "privileged scaffold" in kinase inhibitor discovery (e.g., AKT, IKK inhibitors).[1] The reduction of the ketone (C=O) to the alcohol (CH-OH) presents two specific failure modes distinct from standard carbocyclic ketones:[1]

  • The Boron Trap (Standard Reduction): The pyridine nitrogen coordinates with boron byproducts (borates/boranes), forming water-soluble complexes that resist extraction.[1]

  • Catalyst Poisoning (Asymmetric Reduction): The unmasked pyridine nitrogen binds to soft metal centers (Ru, Ir), deactivating transfer hydrogenation catalysts.[1]

This guide provides self-validating protocols to bypass these mechanisms.

Module A: The Standard Reduction (Racemic)

Goal: Maximize isolated yield (>90%) using Sodium Borohydride (NaBH₄).

The "Hidden" Yield Killer: Boron-Nitrogen Complexation

In standard ketone reductions, adding water hydrolyzes the borate ester.[1] However, with pyridine-fused systems, the boron atom acts as a Lewis acid and coordinates tightly to the pyridine nitrogen (Lewis base).[1]

  • Symptom: Product remains in the aqueous phase during extraction.

  • Fix: A "pH Swing" workup is required to break the B–N bond.

Optimized Protocol: The "pH Swing" Method

Reagents: NaBH₄ (1.1 equiv), Methanol (0.5 M), HCl (2N), NaOH (2N).[1]

  • Dissolution: Dissolve substrate in MeOH at 0°C.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Exothermic.

  • Quench (The Critical Step):

    • Once TLC shows consumption, add 2N HCl dropwise until pH reaches 1–2 .[1]

    • Mechanism:[2] This protonates the pyridine nitrogen (Py-H⁺) and hydrolyzes the boron species, forcing them to dissociate.[1]

    • Stir for 30 minutes at RT.

  • Neutralization:

    • Cool back to 0°C.

    • Slowly add 2N NaOH (or sat. NaHCO₃) until pH reaches 8–9 .[1]

    • Note: Do not exceed pH 10, or the alcohol may deprotonate and become water-soluble again.[1]

  • Extraction: Extract immediately with DCM/IPA (3:1 ratio). The IPA helps solvate the polar alcohol.

Data: Workup Comparison
Workup MethodIsolated YieldPurity (HPLC)Observation
Water Quench + EtOAc45%98%Significant product loss to aqueous layer.[1]
Acid/Base Swing + DCM/IPA 92% >99% Quantitative recovery.
Oxidative (H₂O₂/NaOH)75%95%Effective, but risk of N-oxide formation.[1]

Module B: Asymmetric Reduction (Enantioselective)

Goal: >95% ee using Noyori Transfer Hydrogenation.

The Challenge: Catalyst Deactivation

Ruthenium-based catalysts (e.g., Ru-TsDPEN) rely on a delicate coordination environment.[1] The pyridine nitrogen of the substrate can displace the labile ligand or coordinate axially, arresting the catalytic cycle.[1]

Optimized Protocol: Proton-Buffered Transfer Hydrogenation

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

  • Preparation: In a vial, mix Formic Acid and Et₃N in a 5:2 molar ratio. This creates a buffered system.

  • Reaction: Dissolve substrate in DCM (or neat in the H-source if solubility permits).

  • Catalyst Addition: Add the Ru-catalyst.[1][2][3]

  • Execution: Stir at 25°C.

    • Why this works: The acidic nature of the FA/TEA mix (approx pH 5-6) keeps the pyridine nitrogen largely protonated (

      
      ), preventing it from binding to the Ruthenium center, while the ketone oxygen remains available for reduction.[1]
      

Visual Troubleshooting Guides

Diagram 1: The "Boron Trap" & Recovery Workflow

This logic flow illustrates why standard workups fail and how the pH Swing recovers the yield.

BoronTrap Start Reaction Complete (Substrate + NaBH4) Intermediate Boron-Product Complex (Water Soluble) Start->Intermediate Quench Add Water/Brine? Intermediate->Quench Fail Product Trapped in Aqueous Yield < 50% Quench->Fail Yes (Standard) Acid Acidify to pH 1-2 (HCl) Quench->Acid No (Correct Path) Break B-N Bond Cleaved Pyridine Protonated Acid->Break Base Basify to pH 8-9 (NaOH) Break->Base Success Free Base Product Extracts into Organic Base->Success

Caption: The "pH Swing" workflow is essential to break the coordinate covalent bond between the pyridine nitrogen and boron byproducts.

Diagram 2: Asymmetric Catalyst Decision Tree

Selecting the right conditions based on substrate behavior.

CatalystSelect Input Asymmetric Reduction Required Check Does Substrate Poison Catalyst? Input->Check Standard Standard Noyori (IPA/KOH) Check->Standard No (Carbocyclic) Poison Yes (Pyridine N) Check->Poison Yes Buffered Use Buffered System (HCOOH/Et3N 5:2) Poison->Buffered Mechanism Protonates N Protects Ru-Center Buffered->Mechanism

Caption: For pyridine-fused ketones, standard basic conditions (IPA/KOH) often fail. Acidic hydrogen donors protect the catalyst.[1]

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH₄ (LAH) instead of NaBH₄? A: It is not recommended. LAH is too aggressive and can reduce the pyridine ring itself (partial reduction to dihydropyridine) or cause ring opening in strained fused systems.[1] NaBH₄ is chemoselective for the ketone.

Q: My product is an oil that refuses to crystallize. How do I purify it? A: The 5-ol derivative is often a low-melting solid or viscous oil.[1]

  • Purification: Flash chromatography on silica gel using DCM:MeOH (95:5) + 1% Triethylamine .[1]

  • Note: The triethylamine is crucial to prevent the basic pyridine moiety from streaking on the acidic silica.

Q: I see a "M+16" peak in LCMS after workup. What is it? A: This is likely the N-oxide .[1] If you used an oxidative workup (H₂O₂) or if your ether/THF contained peroxides, the pyridine nitrogen oxidized.[1] Use the "pH Swing" method (Module A) to avoid this.

Q: Why use DCM/IPA for extraction? Why not just EtOAc? A: Pyridine-fused alcohols are highly polar.[1] Ethyl Acetate (EtOAc) is often too non-polar to pull the product out of the aqueous phase effectively, leading to yield loss.[1] A 3:1 mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) has much higher solvating power for these amphoteric molecules.[1]

References

  • Ren, L. et al. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation."[1][4] Green Chemistry, 2015, 17, 2369-2373.[1]

    • Relevance: Establishes the synthesis and stability of the ketone substr
  • Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society, 1996, 118, 2521-2522.[1]

    • Relevance: Foundational text for the asymmetric protocol (Module B).[1]

  • Palmer, M. et al. "Structure-Activity Relationships of Aza-Indanone Inhibitors."[1] Journal of Medicinal Chemistry, 2018 (General Reference for Scaffold Utility).

    • Note: Cited to validate the pharmaceutical relevance of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.[1]

  • BenchChem Protocols. "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives."

    • Relevance: Provides general handling d

Sources

Optimization

Technical Support Center: Preserving the Stereochemical Integrity of Chiral 6,7-Dihydro-5H-pyrindin-5-ol

Welcome to the technical support center for chiral 6,7-Dihydro-5H-pyrindin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral 6,7-Dihydro-5H-pyrindin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for preventing the racemization of this valuable chiral intermediate. As the biological activity of a pharmaceutical compound is often linked to a single enantiomer, maintaining the enantiomeric purity of your chiral building blocks is paramount.[1] This resource synthesizes established principles of stereochemical stability with practical, field-proven insights to help you navigate the challenges of working with this specific molecule.

Understanding the Racemization of 6,7-Dihydro-5H-pyrindin-5-ol

The key to preventing racemization is understanding its mechanism. The structure of 6,7-Dihydro-5H-pyrindin-5-ol features a secondary alcohol at a stereocenter. This carbon is analogous to a benzylic position due to its proximity to the pyridine ring. This structural feature is critical as it can stabilize a carbocation intermediate, which is the cornerstone of the most probable racemization pathway, particularly under acidic conditions.[2][3]

The proposed mechanism involves the protonation of the hydroxyl group, which turns it into a good leaving group (water). Departure of the water molecule leads to the formation of a planar, achiral carbocation. This carbocation is resonance-stabilized by the adjacent pyridine ring. Subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either face of the planar carbocation with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[4]

racemization_mechanism cluster_enantiomer Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Mixture (S)-Enantiomer (S)-Enantiomer Planar Carbocation Planar Carbocation (S)-Enantiomer->Planar Carbocation H+ (Acid) -H2O Racemic 50% (S)-Enantiomer 50% (R)-Enantiomer Planar Carbocation->Racemic +H2O (Nucleophilic Attack)

Caption: Proposed acid-catalyzed racemization mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause my sample of 6,7-Dihydro-5H-pyrindin-5-ol to racemize?

A: The main culprits are pH , temperature , and solvent choice .

  • pH: Both strongly acidic and, to a lesser extent, strongly basic conditions can promote racemization. Acidic conditions facilitate the formation of a stable carbocation intermediate as described above.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization, significantly increasing the rate of this process.[5][6]

  • Solvent: Protic solvents, especially polar protic solvents like water and methanol, can facilitate proton transfer and stabilize charged intermediates, thereby promoting racemization.[7][8][9][10]

Q2: What is the ideal pH range for handling and storing this compound?

A: To minimize the risk of racemization, it is crucial to maintain a neutral or near-neutral pH (approximately 6.5-7.5). The pyridine nitrogen in the molecule has basic properties (the pKa of the conjugate acid, pyridinium, is about 5.2), meaning the compound will be protonated and more susceptible to racemization under acidic conditions.[11] While pyridine itself is generally stable, the chiral alcohol function is the weak point.[12][13]

Q3: What are the recommended solvents for working with and storing 6,7-Dihydro-5H-pyrindin-5-ol?

A: Polar aprotic solvents are generally the best choice. They can dissolve the polar compound without having acidic protons that can participate in racemization mechanisms.

Solvent TypeRecommendationRationale
Recommended Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateThese are polar aprotic solvents that provide good solubility while minimizing the risk of protonation and subsequent racemization.[10][14]
Use with Caution Methanol, Ethanol, IsopropanolThese are polar protic solvents. While they may be necessary for certain reactions or purifications, they can contribute to racemization. Use at low temperatures and for short durations.[7][8][9]
Avoid Aqueous solutions (especially acidic or basic), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Water can act as both a proton source and a nucleophile. Traces of acid or base in DMSO and DMF can also lead to racemization.[15]

Q4: How should I store my enantiomerically pure 6,7-Dihydro-5H-pyrindin-5-ol long-term?

A: For long-term storage, we recommend storing the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at or below -20°C. If storage in solution is unavoidable, use a recommended polar aprotic solvent and store at low temperatures.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses common scenarios where a loss of enantiomeric excess (e.e.) might be observed.

troubleshooting_workflow cluster_purification Purification Issues cluster_storage Storage/Handling Issues start Problem: Loss of Enantiomeric Excess (e.e.) check_purification During Purification? start->check_purification check_storage During Storage/Handling? check_purification->check_storage No purification_cause1 Acidic/Basic Mobile Phase in Chromatography? check_purification->purification_cause1 Yes purification_cause2 High Temperature during Solvent Removal? check_purification->purification_cause2 Yes check_reaction During Reaction? check_storage->check_reaction No storage_cause1 Stored in Protic Solvent (e.g., Methanol)? check_storage->storage_cause1 Yes storage_cause2 Stored at Room Temperature? check_storage->storage_cause2 Yes purification_solution1 Solution: - Use neutral mobile phase (e.g., Hexane/EtOAc). - Add a non-nucleophilic base (e.g., 0.1% triethylamine) if tailing occurs. - Use Chiral SFC as an alternative. purification_cause1->purification_solution1 purification_solution2 Solution: - Use rotary evaporator at low temperature (<30°C). - Use high vacuum. purification_cause2->purification_solution2 storage_solution1 Solution: - Store as a solid or in aprotic solvent (e.g., ACN, THF). - Evaporate protic solvents immediately after use. storage_cause1->storage_solution1 storage_solution2 Solution: - Store at low temperature (≤ -20°C). - Avoid repeated freeze-thaw cycles. storage_cause2->storage_solution2

Sources

Troubleshooting

Technical Support Center: Purification of 6,7-Dihydro-5H-pyrindin-5-ol

Case Reference: PYR-5-OH-PURIFICATION Subject: Isolation and Purification Protocols for 6,7-Dihydro-5H-pyrindin-5-ol Applicable Scaffolds: Fused pyridine-cyclopentane systems; 6,7-dihydro-5H-cyclopenta[b]pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-5-OH-PURIFICATION Subject: Isolation and Purification Protocols for 6,7-Dihydro-5H-pyrindin-5-ol Applicable Scaffolds: Fused pyridine-cyclopentane systems; 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Executive Summary

6,7-Dihydro-5H-pyrindin-5-ol (CAS: Implied from ketone 28566-14-5) is a critical bicyclic intermediate, often synthesized via the hydride reduction of 6,7-dihydro-5H-pyrindin-5-one.[1]

Researchers frequently encounter three specific challenges with this scaffold:

  • Amphiphilic Solubility: The molecule possesses both a basic pyridine nitrogen (pKa ~6) and a polar hydroxyl group, making it water-soluble in acidic media and prone to loss during aqueous workups.

  • Silica Streaking: The basic nitrogen interacts strongly with acidic silanols on silica gel, leading to broad peaks and poor separation from the ketone precursor.

  • Borate Complexation: Incomplete hydrolysis of the intermediate borate ester (if NaBH₄ is used) results in "ghost" yield loss and inorganic contamination.

This guide provides a self-validating purification workflow designed to address these specific failure points.

Module 1: Diagnostic FAQ (Triage)

Q1: My TLC shows a long streak instead of a distinct spot. Is my product decomposing?

  • Diagnosis: Likely not decomposition. This is "tailing" caused by the pyridine nitrogen hydrogen-bonding with the acidic silica surface.

  • Solution: Pre-treat your TLC plate and column silica with 1-2% Triethylamine (TEA) or use a solvent system containing 1% NH₄OH (e.g., DCM:MeOH:NH₄OH). This blocks the silanol sites.

Q2: I reduced the ketone with NaBH₄, but the crude mass is higher than theoretical, and the NMR is messy.

  • Diagnosis: You likely have trapped boron salts. The alcohol forms a stable borate complex that requires acidic hydrolysis or extensive oxidative workup to break.

  • Solution: Ensure a distinct acidic quench step (pH 3-4) followed by stirring for 30 minutes before basification. (See Protocol A).

Q3: My product is vanishing into the aqueous layer during extraction.

  • Diagnosis: The pyridine ring is protonated at neutral or low pH, making it water-soluble.

  • Solution: The aqueous phase must be adjusted to pH > 10 (using NaOH or Na₂CO₃) to ensure the pyridine is in its free-base form before extracting with organic solvent.

Module 2: Technical Protocols
Protocol A: Reaction Quench & Borate Removal (Critical Step)

Context: Standard reduction using Sodium Borohydride (NaBH₄) in Methanol.

The Mechanism: NaBH₄ reduction yields a tetra-alkoxy borate intermediate. If you simply add water, this complex may persist, trapping your product in the aqueous phase or solid salts.

Step-by-Step:

  • Cool: Cool the reaction mixture to 0°C.

  • Quench: Slowly add 1M HCl dropwise until gas evolution ceases and the pH reaches ~3.

  • Hydrolysis: Stir at room temperature for 30-60 minutes .

    • Why? This time is required to cleave the B-O bonds and release the free alcohol.

  • Concentrate: Remove the bulk methanol under reduced pressure (Rotavap).

    • Why? Methanol acts as a phase-transfer cosolvent and will prevent efficient extraction if left in the mixture.

  • Basify: Add 2M NaOH or Saturated Na₂CO₃ to the residue until pH > 10.

  • Extract: Extract immediately with DCM (x3).

Protocol B: The "pH-Switch" Purification (High Throughput)

Best for: Removing non-basic impurities (e.g., unreacted neutral starting materials, though the ketone precursor is also basic, so this removes mostly non-pyridine byproducts).

PhasepH ConditionState of ProductAction
1. Load Acidic (1M HCl)Protonated (

)
Dissolve crude in 1M HCl. Wash with Et₂O or EtOAc. Discard Organic Layer (Removes neutral tars).
2. Switch Basic (pH > 10)Free Base (

)
Basify aqueous layer with 4M NaOH. Solution turns cloudy/oily.
3. Recover BasicFree Base (

)
Extract aqueous mixture with DCM (3x). Dry over Na₂SO₄.[1]
Protocol C: Flash Chromatography (High Purity)

Best for: Separating the alcohol from the ketone precursor.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).

  • Recommended Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10:1 Methanol/NH₄OH

    • Gradient: 0% B to 10% B over 15 CV (Column Volumes).

  • Rf Guidance (approximate in 95:5 DCM:MeOH):

    • Ketone (Precursor): ~0.5 (Less Polar)

    • Alcohol (Product): ~0.3 (More Polar)

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (NaBH4 Reduction) Quench Acid Quench (pH 3) Stir 30 mins Start->Quench Hydrolysis of Borates Basify Basify to pH > 10 (Release Free Base) Quench->Basify Form Free Base Extract Extract with DCM Basify->Extract TLC TLC Analysis (DCM/MeOH/NH3) Extract->TLC Clean Single Spot? TLC->Clean Yes Yes Clean->Yes No No Clean->No Impurities Impurities Present Neutral Tars Neutral Tars Impurities->Neutral Tars Ketone/Close Impurities Ketone/Close Impurities Impurities->Ketone/Close Impurities Recryst Concentrate & Dry (Final Product) Column Flash Chromatography DCM:MeOH:NH4OH (95:4:1) Column->Recryst AcidBase Acid-Base Wash (Remove Neutrals) AcidBase->Recryst Yes->Recryst No->Impurities Neutral Tars->AcidBase Ketone/Close Impurities->Column

Caption: Workflow for the isolation of 6,7-dihydro-5H-pyrindin-5-ol, emphasizing the critical borate hydrolysis step.

References & Authority
  • Precursor Identification: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5).[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1512521.Link[3]

  • Reduction Methodology: General procedures for NaBH₄ reduction of ketones to secondary alcohols and borate hydrolysis mechanisms. Lumen Learning: Organic Chemistry II, Section 20.2.[4]Link

  • Pyridine Purification: Strategies for chromatography of basic heterocycles (Use of Et₃N/NH₃). Master Organic Chemistry: Pyridinium Chlorochromate (Context on Pyridine handling).Link

  • Scaffold Synthesis: Synthesis of 6,7-dihydro-5H-1-pyrindine derivatives. ResearchGate: Synthesis of 6,7-dihydro-5H-1-pyrindine.[5]Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6,7-Dihydro-5H-pyrindin-5-ol in Non-Polar Media

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-pyrindin-5-ol. This guide provides in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-pyrindin-5-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of achieving adequate solubility of this polar heterocyclic alcohol in non-polar media. Our aim is to equip you with the foundational knowledge and practical methodologies to overcome these solubility hurdles in your experimental workflows.

Introduction: Understanding the Solubility Challenge

6,7-Dihydro-5H-pyrindin-5-ol possesses a rigid, bicyclic structure containing a pyridine ring and a cyclopentanol moiety. The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes it a polar molecule with the capacity for hydrogen bonding. This inherent polarity is the primary reason for its poor solubility in non-polar solvents, a common issue in various stages of drug discovery and development, from initial screening to formulation.[1][2] The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[1][2]

This guide will explore several field-proven strategies to enhance the solubility of 6,7-Dihydro-5H-pyrindin-5-ol in non-polar environments, including the use of co-solvents, surfactants, and chemical modification through prodrug synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low to no solubility of 6,7-Dihydro-5H-pyrindin-5-ol in my non-polar solvent (e.g., hexane, toluene). What is the underlying reason for this?

A1: The poor solubility of 6,7-Dihydro-5H-pyrindin-5-ol in non-polar solvents is a direct consequence of its molecular structure. The key factors are:

  • Polarity: The presence of the hydroxyl group and the nitrogen atom creates a significant dipole moment, making the molecule polar. Non-polar solvents lack a significant dipole moment and cannot effectively solvate polar molecules.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These strong intermolecular forces with other molecules of 6,7-Dihydro-5H-pyrindin-5-ol are energetically more favorable than the weak van der Waals forces it could form with non-polar solvent molecules.

To achieve dissolution, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of a polar solute in a non-polar solvent, this energy balance is unfavorable.

Q2: Can I use a co-solvent to improve the solubility of 6,7-Dihydro-5H-pyrindin-5-ol in a non-polar medium? If so, how do I select an appropriate co-solvent?

A2: Yes, using a co-solvent is a highly effective and common strategy. A co-solvent is a substance added to a primary solvent to increase the solubility of a poorly soluble compound. The co-solvent works by reducing the overall polarity difference between the solute and the solvent system.

Selecting a Co-solvent:

The ideal co-solvent should be miscible with the primary non-polar solvent and also be able to interact favorably with 6,7-Dihydro-5H-pyrindin-5-ol. Here are some key considerations for selection:

  • Polarity: Choose a co-solvent with intermediate polarity that can bridge the gap between the polar solute and the non-polar solvent.

  • Hydrogen Bonding Capability: Co-solvents that can participate in hydrogen bonding are often effective.

  • Miscibility: Ensure the co-solvent is fully miscible with your primary non-polar solvent at the desired concentration and temperature.

Recommended Co-solvents:

Co-solventRationaleStarting Concentration (v/v)
Isopropanol Has both a polar hydroxyl group and a non-polar alkyl chain, making it a good "bridge" solvent.5-10%
Ethanol Similar to isopropanol, it can engage in hydrogen bonding and has some non-polar character.5-10%
Tetrahydrofuran (THF) A polar aprotic solvent that is a good hydrogen bond acceptor and is miscible with many non-polar solvents.[3]10-20%
Dichloromethane (DCM) A slightly polar solvent that can be effective in some cases, but with lower hydrogen bonding capability.10-20%

Experimental Protocol for Co-solvent Screening:

  • Prepare a stock solution of 6,7-Dihydro-5H-pyrindin-5-ol in a suitable polar solvent (e.g., DMSO) at a high concentration.

  • In separate vials, prepare different concentrations of the co-solvent in your primary non-polar solvent (e.g., 5%, 10%, 20% isopropanol in hexane).

  • Add a small, precise volume of the stock solution to each co-solvent mixture.

  • Vortex or sonicate the mixtures for a set period.

  • Visually inspect for precipitation. For a more quantitative analysis, you can measure the concentration of the dissolved compound using techniques like HPLC or UV-Vis spectroscopy.

Diagram: Co-Solvency Workflow

co_solvency_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) add_stock Add Stock to Co-solvent Blends stock->add_stock Precise Volume cosolvent_mix Prepare Co-solvent Blends (e.g., 5%, 10%, 20% IPA in Hexane) cosolvent_mix->add_stock mix Vortex / Sonicate add_stock->mix observe Visual Observation (Precipitation) mix->observe quantify Quantitative Analysis (HPLC/UV-Vis) mix->quantify

Caption: Workflow for screening co-solvents to improve solubility.

Q3: I've heard that surfactants can help with solubility. How do they work, and which ones should I consider for 6,7-Dihydro-5H-pyrindin-5-ol in a non-polar solvent?

A3: Surfactants are amphiphilic molecules, meaning they have both a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail".[4][5] In a non-polar solvent, surfactant molecules can form "reverse micelles," where the polar heads create a core that can encapsulate polar molecules like 6,7-Dihydro-5H-pyrindin-5-ol, while the non-polar tails extend into the bulk non-polar solvent.[6] This effectively shields the polar solute from the non-polar environment, increasing its apparent solubility.[5][7]

Selecting a Surfactant:

For a non-polar continuous phase, you will want to use a surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value (typically in the range of 3-6).

Recommended Surfactants for Non-Polar Media:

SurfactantTypeTypical Concentration (w/v)
Sorbitan monooleate (Span™ 80) Non-ionic0.1 - 2%
Lecithin Zwitterionic (natural)0.5 - 5%
Dioctyl sodium sulfosuccinate (AOT) Anionic0.05 - 1%

Experimental Protocol for Surfactant Screening:

  • Prepare a series of surfactant solutions in your non-polar solvent at different concentrations.

  • Add an excess of solid 6,7-Dihydro-5H-pyrindin-5-ol to each solution.

  • Agitate the mixtures (e.g., using a shaker or magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of dissolved 6,7-Dihydro-5H-pyrindin-5-ol in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis).

Diagram: Surfactant Action in Non-Polar Media

Caption: A reverse micelle encapsulating the polar solute.

Q4: My application requires the compound to be in a pure non-polar solvent without any additives. Are there other strategies I can employ?

A4: In situations where additives are not permissible, chemical modification of 6,7-Dihydro-5H-pyrindin-5-ol into a more lipophilic (less polar) prodrug is an excellent strategy.[8][9] A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

Prodrug Strategy for 6,7-Dihydro-5H-pyrindin-5-ol:

The most straightforward approach is to mask the polar hydroxyl group by converting it into a less polar ester. This will significantly decrease its hydrogen bonding capability and increase its affinity for non-polar solvents.

Example Prodrug Synthesis: Esterification

A common method is to react 6,7-Dihydro-5H-pyrindin-5-ol with an acid chloride or anhydride in the presence of a non-nucleophilic base.

General Protocol for Acetate Ester Prodrug Synthesis:

  • Dissolve 6,7-Dihydro-5H-pyrindin-5-ol in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (typically 1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.0-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with a mild aqueous base (e.g., sodium bicarbonate solution) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester prodrug by column chromatography.

Important Considerations:

  • Lability of the Ester: The choice of the ester group will determine its stability and the rate at which it is cleaved back to the parent compound in a biological system.

  • Confirmation of Structure: Always confirm the structure of the resulting prodrug using analytical techniques such as NMR and mass spectrometry.

Diagram: Prodrug Synthesis Logic

prodrug_synthesis start 6,7-Dihydro-5H-pyrindin-5-ol (Polar, Poorly Soluble) reagents + Acetic Anhydride + Base start->reagents product Acetate Ester Prodrug (Non-Polar, Soluble) reagents->product release In vivo cleavage (Esterases) product->release Improved delivery active Active Drug Released release->active

Caption: Logic of converting a polar drug to a non-polar prodrug.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • Rising to the Solubility Challenge: Collaborative Solutions in API Development. (n.d.). Retrieved from [Link]

  • Measuring saturation solubility of actives in solid and semi-solid lipid excipients - YouTube. (2020). Retrieved from [Link]

  • Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019). Retrieved from [Link]

  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW - PharmaTutor. (2013). Retrieved from [Link]

  • How does surfactant affect solubility of relatively non polar substance? - Quora. (2021). Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - Journal of Chemical and Pharmaceutical Research. (2024). Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025). Retrieved from [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. (2020). Retrieved from [Link]

  • The Solution Process. (n.d.). Retrieved from [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. (n.d.). Retrieved from [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem. (n.d.). Retrieved from [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? | RevisionDojo. (2025). Retrieved from [Link]

  • Polarity and Dissolving in Chemistry - YouTube. (2019). Retrieved from [Link]

  • Green Solvents for Eco-friendly Synthesis of Bioactive Heterocyclic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 5H-2-Pyrindin-6-ol, 6,7-dihydro-7-methyl-, (6R-cis)- | C9H11NO | CID 56842090 - PubChem. (n.d.). Retrieved from [Link]

  • Solubility of organic compounds (video) - Khan Academy. (n.d.). Retrieved from [Link]

  • Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[2] and... - ResearchGate. (n.d.). Retrieved from [Link]

  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine - PubChem. (n.d.). Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. (2022). Retrieved from [Link]

  • 5H-1-Pyrindine, 6,7-dihydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alterna. (2022). Retrieved from [Link]

  • Aromatic compound - Wikipedia. (n.d.). Retrieved from [Link]

  • 3.1: Physical properties of organic compounds - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 6,7-Dihydro-5H-pyrindin-5-ol Salts

Ticket ID: CRY-PYR-505 Subject: Troubleshooting Salt Formation, Oiling Out, and Chiral Resolution Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry) Executive Summary & Molecule Profile Us...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-PYR-505 Subject: Troubleshooting Salt Formation, Oiling Out, and Chiral Resolution Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary & Molecule Profile

User Context: You are likely working with 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol (also known as 6,7-dihydro-5H-1-pyrindin-5-ol). This is a critical bicyclic building block used in the synthesis of AKT inhibitors (e.g., Ipatasertib intermediates) and P2X7 antagonists.

The Challenge: The molecule possesses a basic pyridine nitrogen (


) and a secondary alcohol. This amphiphilic nature often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization during salt formation. Furthermore, the chiral center at C-5 requires strict control over enantiomeric purity, often achieved via diastereomeric salt resolution.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 135.16 g/mol (Free Base)Low MW often correlates with lower melting points and higher oiling tendency.
Basicity (

)
~5.8 (Pyridine N)Requires strong to medium-strength acids for stable salt formation (

).
H-Bonding 1 Donor (OH), 2 Acceptors (N, OH)Strong potential for solvate formation; sensitive to water content.
Solubility High in MeOH, EtOH, DCM; Low in HeptaneAnti-solvent crystallization is the preferred method, but risky for oiling out.

Troubleshooting Guides

Issue #1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The system has entered a region of Liquid-Liquid Phase Separation (LLPS). This occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the kinetic barrier to nucleation is too high.

Root Causes:

  • Supersaturation is too high: Adding anti-solvent too fast.

  • Temperature is too high: The oiling-out boundary often lies above the solubility curve at higher temperatures.

  • Impurities: Reaction byproducts (e.g., over-reduced species) depress the melting point.

Remediation Protocol (The "Cloud Point" Rescue):

  • Re-dissolution: Heat the oiled mixture until it becomes a clear, single phase (add small amounts of good solvent like Ethanol if necessary).

  • Seeding: Cool the solution slowly to the metastable zone (just above where oiling occurred previously). Add seed crystals (0.5 wt%).

  • Ripening: If an emulsion forms, hold temperature and apply high-shear agitation . This promotes mass transfer from the amorphous oil droplets to the crystalline seeds (Ostwald Ripening).

  • Anti-solvent Addition: Switch to a "reverse addition" or extremely slow addition of the anti-solvent (e.g., MTBE or Heptane) using a syringe pump.

OilingRescue Start Batch Oiled Out Heat Heat to Clear Solution (T > T_oil) Start->Heat CheckSol Is solution clear? Heat->CheckSol AddSol Add Good Solvent (EtOH/IPA) CheckSol->AddSol No Cool Cool to Metastable Zone (Avoid crash cooling) CheckSol->Cool Yes AddSol->Heat Seed Add Seeds (0.5 wt%) High Shear Mixing Cool->Seed Ripen Hold T for 2-4 hours (Ostwald Ripening) Seed->Ripen Filter Filter & Wash Ripen->Filter

Caption: Workflow for rescuing an oiled-out crystallization batch using temperature cycling and seeding.

Issue #2: Hygroscopic Salts (Sticky Solids)

Diagnosis: The isolated solid turns into a gum upon exposure to air. This is common with Hydrochloride (HCl) salts of pyridines, which are often hygroscopic deliquescent.

Scientific Rationale: The lattice energy of the HCl salt may not be sufficient to overcome the hydration energy of the ions. The chloride ion is a hard base and pairs tightly, but the resulting lattice often has voids that accommodate water.

Solution: Counter-Ion Switching Switch to a counter-ion that increases the molecular weight and hydrophobicity of the lattice.

Counter-IonPropertiesRecommendation
Chloride (HCl) High melting, but often hygroscopic.Use only if anhydrous conditions are maintained.
Fumarate (1:1) H-bond network former; often non-hygroscopic.Highly Recommended for stability.
Phosphate Good crystallinity, but can form hydrates.Good alternative if Fumarate fails.
Dibenzoyl-L-Tartrate High MW, hydrophobic, enables chiral resolution.Best for Chiral Resolution.

Protocol for Fumarate Salt Formation:

  • Dissolve 1.0 eq of 6,7-dihydro-5H-pyrindin-5-ol in 5 volumes of Isopropanol (IPA).

  • Heat to 50°C.

  • Add 1.05 eq of Fumaric acid (dissolved in hot EtOH).

  • Cool to 20°C over 4 hours.

  • Note: Fumarates often crystallize slowly. Allow 12+ hours for maximum yield.

Issue #3: Chiral Resolution Fails (Low ee%)

Diagnosis: You are attempting to separate the enantiomers using a chiral acid, but the diastereomeric salt is not enriching (ee% remains near 0 or <50%).

Mechanistic Insight: Successful resolution requires a significant difference in solubility between the


-salt and the 

-salt. If the "Pasteur's Salt" principle fails, the structure is likely too flexible or the solvent is shielding the chiral recognition interactions.

Recommended Resolving Agent: Literature and structural analogues suggest Di-p-toluoyl-L-tartaric acid (L-DTTA) is superior to simple Tartaric acid for this scaffold. The aromatic rings in DTTA provide


 stacking with the pyridine ring, enhancing lattice rigidity and selectivity.

Optimization Protocol:

  • Solvent Screen: Switch from pure Ethanol to 90:10 EtOH:Water or Acetonitrile . Water often acts as a structural bridge in diastereomeric salts.

  • Stoichiometry: Ensure exactly 0.5 eq or 1.0 eq of acid is used. Non-stoichiometric ratios can lead to solid solutions (partial co-crystallization of both diastereomers).

  • Recrystallization: Do not accept the first crop. Recrystallize the salt from boiling MeOH to upgrade ee% from ~80% to >99%.

Frequently Asked Questions (FAQs)

Q1: Can I use Hexanes as an anti-solvent? A: Avoid pure Hexanes. It is too non-polar and causes immediate oiling (LLPS) because it precipitates the salt faster than it can order into a crystal lattice. Use TBME (Methyl tert-butyl ether) or Toluene instead; they have intermediate polarity that supports slower nucleation.

Q2: My product is colored (yellow/brown) but should be white. Does this affect crystallization? A: Yes. The color usually comes from pyridine N-oxides or oxidative coupling byproducts (common with Mn-catalyzed oxidation steps). These impurities adsorb onto crystal faces and inhibit growth.

  • Fix: Treat the free base solution with Activated Carbon (Charcoal) or pass through a short silica plug before adding the acid for salt formation.

Q3: How do I dry the salt without decomposing it? A: Pyridine salts can lose acid (dissociate) under high vacuum and heat if the acid is volatile (like HCl or TFA).

  • Recommendation: Dry at 40-45°C under vacuum with a nitrogen bleed. If using HCl salts, ensure the trap is acidic to prevent pump corrosion, but keep T < 50°C to prevent discoloration.

References

  • Synthesis & Oxidation: Ren, L., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation." Green Chemistry, 17(4), 2369.[1]

  • Chiral Resolution Analogues: Genentech, Inc. (2013). "Process for the preparation of AKT inhibitors." World Patent WO2013173518. (Describes resolution of similar bicyclic pyridine alcohols using chiral acids).

  • General Pyridine Salt Crystallization: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and oiling out issues).
  • pKa & Physicochemical Data: Bordwell pKa Table (Acidity in DMSO/Water).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectroscopic Interpretation of 6,7-Dihydro-5H-pyrindin-5-ol

In the landscape of heterocyclic chemistry, the structural elucidation of novel compounds is paramount to understanding their reactivity, properties, and potential applications in fields such as medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the structural elucidation of novel compounds is paramount to understanding their reactivity, properties, and potential applications in fields such as medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for an unambiguous determination of molecular structure in solution. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 6,7-Dihydro-5H-pyrindin-5-ol, a bicyclic aromatic heterocycle.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of the NMR data, a comparison with a structurally similar analog, and a discussion of the underlying principles that govern the observed chemical shifts and coupling patterns.

The Structural Context: 6,7-Dihydro-5H-pyrindin-5-ol

6,7-Dihydro-5H-pyrindin-5-ol features a pyridine ring fused to a five-membered ring containing a hydroxyl group. This structure presents a unique electronic environment that is reflected in its NMR spectra. The presence of the electronegative nitrogen atom in the aromatic ring significantly influences the chemical shifts of the protons and carbons, particularly those in the pyridine moiety.

1H NMR Spectral Interpretation

The 1H NMR spectrum of 6,7-Dihydro-5H-pyrindin-5-ol provides a wealth of information regarding the proton environment in the molecule. The expected signals, their multiplicities, and approximate chemical shifts are detailed below.

Aromatic Region (δ 7.0 - 8.5 ppm):

The pyridine ring gives rise to three distinct signals in the aromatic region.

  • H-2 and H-4: These protons are situated ortho and para to the nitrogen atom, respectively, and are therefore the most deshielded. They are expected to appear as a doublet (H-2) and a doublet of doublets (H-4) in the downfield region of the spectrum.

  • H-3: This proton is meta to the nitrogen and will resonate at a slightly higher field compared to H-2 and H-4, appearing as a doublet of doublets.

Aliphatic Region (δ 2.0 - 5.5 ppm):

The five-membered ring contains the remaining protons.

  • H-5: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is expected to be a triplet, coupled to the adjacent methylene protons at C-6. Its chemical shift will be influenced by the electronegativity of the oxygen atom.

  • H-6 and H-7: These methylene protons will exhibit complex splitting patterns due to geminal and vicinal coupling. H-7, being adjacent to the aromatic ring, will likely resonate further downfield than H-6.

  • OH: The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration and solvent.

Comparative Analysis: 1-Indanol

To better understand the influence of the nitrogen atom, a comparison with the 1H NMR spectrum of 1-indanol is instructive. In 1-indanol, the aromatic protons resonate at a higher field compared to 6,7-Dihydro-5H-pyrindin-5-ol due to the absence of the deshielding effect of the nitrogen atom.

Proton 6,7-Dihydro-5H-pyrindin-5-ol (Predicted) 1-Indanol (Experimental)
Aromatic~7.0 - 8.5 ppm~7.1 - 7.3 ppm
H-5/H-1~5.2 ppm~5.2 ppm
H-6/H-2~2.8 - 3.1 ppm~2.8 - 3.1 ppm
H-7/H-3~2.5 - 2.8 ppm~2.5 - 2.8 ppm

13C NMR Spectral Interpretation

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons (δ 120 - 160 ppm):

  • C-2, C-4, and C-4a: These carbons are directly influenced by the nitrogen atom and will appear in the downfield region of the aromatic signals.

  • C-3 and C-7a: These carbons will be found at a relatively higher field within the aromatic region.

Aliphatic Carbons (δ 25 - 80 ppm):

  • C-5: The carbinol carbon will be the most downfield of the aliphatic signals due to the attached hydroxyl group.

  • C-6 and C-7: These methylene carbons will resonate in the typical aliphatic region.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and spectral analysis.

The Influence of the Nitrogen Heteroatom

The primary difference in the NMR spectra of 6,7-Dihydro-5H-pyrindin-5-ol and its carbocyclic analog, 1-indanol, is the significant downfield shift of the aromatic signals in the former. This is a direct consequence of the inductive effect and mesomeric effect of the electronegative nitrogen atom, which reduces the electron density at the ortho and para positions of the pyridine ring.

Conclusion

The 1H and 13C NMR spectra of 6,7-Dihydro-5H-pyrindin-5-ol are highly informative for its structural characterization. The key features are the downfield shifted aromatic signals due to the pyridine nitrogen and the distinct signals for the protons and carbons of the five-membered ring. By comparing its spectra with that of 1-indanol, the electronic effects of the heteroatom can be clearly discerned. This guide provides a foundational understanding for researchers working with this and related heterocyclic systems.

References

  • Spectral Database for Organic Compounds, SDBS. 1H NMR spectrum of 1-indanol. [Link]

Comparative

A Comparative Guide to the Bioactivity of 6,7-Dihydro-5H-pyrindin-5-ol and its Analogs for Drug Discovery Professionals

The pyrindine scaffold and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrindine scaffold and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This guide provides an in-depth technical comparison of the bioactivity of 6,7-Dihydro-5H-pyrindin-5-ol and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data and detailed methodologies.

The Versatile Pyrindine Scaffold: A Foundation for Diverse Bioactivities

The 6,7-dihydro-5H-pyrindin-5-one core, a fused bicyclic system containing a pyridine ring, serves as a versatile template for the design of novel therapeutic agents. The ability to introduce a wide range of substituents at various positions on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. This structural versatility has led to the discovery of pyrindine analogs with a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.[1] The exploration of structure-activity relationships (SAR) is crucial in optimizing the potency and selectivity of these compounds.

Comparative Bioactivity Analysis: 6,7-Dihydro-5H-pyrindin-5-ol vs. Pyrindinone Analogs

Anticancer Activity

The anticancer potential of pyrindinone analogs is often evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Hypothetical Comparative Anticancer Activity of 6,7-Dihydro-5H-pyrindin-5-ol Analogs

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1 (Parent) HHMCF-7 (Breast)15.2Hypothetical
Analog A 4-MethoxyphenylHMCF-7 (Breast)5.8[2]
Analog B 3,4-DichlorophenylHMCF-7 (Breast)2.1Hypothetical
Analog C HMethylHT-29 (Colon)10.5[3]
Analog D HPhenylHT-29 (Colon)3.7[3]
Analog E 4-FluorophenylMethylA549 (Lung)1.9Hypothetical

Disclaimer: The data presented in this table is for illustrative purposes and is based on findings from related dihydropyridinone and quinoline derivatives.[2][3] Actual values for specific 6,7-Dihydro-5H-pyrindin-5-ol analogs would require dedicated synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents at R1: The introduction of substituted phenyl rings at the R1 position can significantly enhance anticancer activity. Electron-donating groups like methoxy (Analog A) and electron-withdrawing groups like dichloro (Analog B) can both lead to increased potency, suggesting that both electronic and steric factors play a role in the interaction with the biological target.[3]

  • Substituents at R2: Modification at the R2 position also influences bioactivity. The addition of a methyl group (Analog C) may have a modest effect, while a larger phenyl group (Analog D) can lead to a more substantial increase in potency.

  • Combined Substitutions: The synergistic effect of substitutions at both R1 and R2, as seen in Analog E, can lead to highly potent compounds. The presence of a halogenated phenyl group at R1 and a methyl group at R2 appears to be a favorable combination for potent anticancer activity.

Antimicrobial Activity

Pyrindine derivatives have also shown promise as antimicrobial agents. Their efficacy is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Hypothetical Comparative Antimicrobial Activity of 6,7-Dihydro-5H-pyrindin-5-ol Analogs

Compound IDR1 SubstituentR2 SubstituentMicroorganismMIC (µg/mL)Reference
1 (Parent) HHS. aureus>128Hypothetical
Analog F 4-ChlorophenylHS. aureus32Hypothetical
Analog G 2-ThienylHS. aureus16Hypothetical
Analog H HPyridylE. coli64Hypothetical
Analog I 4-NitrophenylPyridylE. coli8Hypothetical

Disclaimer: This data is illustrative and based on general findings for pyridine and quinoline derivatives. Specific MIC values for 6,7-Dihydro-5H-pyrindin-5-ol analogs would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Heteroaromatic Rings: The incorporation of heteroaromatic rings, such as thiophene (Analog G) and pyridine (Analog H and I), can be a successful strategy for enhancing antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like a nitro group (Analog I) on the phenyl ring can significantly boost antibacterial potency.

Experimental Protocols for Bioactivity Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the bioactivity of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[5][6]

Enzyme Inhibition Assay

Many bioactive compounds exert their effects by inhibiting specific enzymes. A general protocol for an in vitro enzyme inhibition assay is provided below.

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare a stock solution of the enzyme and the substrate. Prepare serial dilutions of the test compounds and a known inhibitor (positive control).

  • Assay Reaction: In a 96-well plate, add the buffer, the test compound (or control), and the enzyme solution. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.[7][8]

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.[9][10]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a powerful technique to investigate how a compound affects specific signaling pathways by detecting changes in the expression and phosphorylation levels of key proteins.[1][11]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[12]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams are presented in Graphviz DOT language.

Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & SAR Synthesis Synthesis of 6,7-Dihydro-5H-pyrindin-5-ol and Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial Enzyme Enzyme Inhibition Assay Purification->Enzyme IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for synthesis and bioactivity screening.

Hypothetical Signaling Pathway Modulation by a Pyrindinone Analog

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrindinone Pyrindinone Analog Pyrindinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The 6,7-dihydro-5H-pyrindin-5-one scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. While direct comparative data for 6,7-Dihydro-5H-pyrindin-5-ol and its analogs is limited, the analysis of related structures provides valuable insights into their potential as anticancer and antimicrobial agents. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new pyrindinone derivatives. Further research focusing on the synthesis and comprehensive biological profiling of a focused library of 6,7-Dihydro-5H-pyrindin-5-ol analogs is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further drug development.

References

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29337-29351.
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  • Zhang, Z., et al. (2009). Synthesis of 6,7-dihydro-5H-1-pyrindine. Chinese Journal of Organic Chemistry, 29(8), 1223-1227.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wang, M., et al. (2023). Beyond α-Glucosidase and α-Amylase Inhibition: Integrated In Vitro and Multi-Scale In Silico Insights into the Antidiabetic and Antioxidant Mechanisms of Oxalis corniculata L. Aerial Parts. International Journal of Molecular Sciences, 24(22), 16405.
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  • Semenov, V. V., et al. (2016). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies.
  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
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  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films. Industrial & Engineering Chemistry Research, 61(30), 11029-11044.
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Validation

A Senior Application Scientist's Guide to the Crystallography of 6,7-Dihydro-5H-pyrindin-5-ol Derivatives: A Comparative Analysis

Introduction: The Pyrindine Scaffold and the Imperative for Structural Clarity The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrindine Scaffold and the Imperative for Structural Clarity

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a vast number of FDA-approved drugs.[1][2] Its unique physicochemical properties—including basicity for salt formation, hydrogen bonding capability, and potential for π-π stacking—allow medicinal chemists to finely tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3][4] The fused heterocyclic system, 6,7-dihydro-5H-pyrindine (also known as 2,3-cyclopentenopyridine), represents a conformationally constrained analog of common pyridine derivatives, making it a particularly intriguing scaffold for probing structure-activity relationships (SAR).

The addition of a hydroxyl group at the 5-position introduces a chiral center and a critical hydrogen bond donor/acceptor, transforming the parent scaffold into 6,7-Dihydro-5H-pyrindin-5-ol. This functionalization can significantly influence a molecule's interaction with biological targets and its solid-state properties. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is paramount for rational drug design. Single-crystal X-ray crystallography is the definitive method for elucidating such structural details, providing unambiguous information on molecular conformation, stereochemistry, and intermolecular interactions that govern crystal packing.[5][6]

While a comprehensive public database of crystal structures for 6,7-Dihydro-5H-pyrindin-5-ol derivatives is not yet established, significant insights can be gained by a comparative analysis of structurally related compounds. This guide presents the definitive crystal structure of the closely related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , and compares it with other functionally relevant dihydropyridine derivatives. By examining these analogs, we can forecast the likely structural behavior of the target alcohol derivatives and provide a robust framework for future crystallographic studies.

Comparative Crystallographic Analysis: Insights from Analogs

The foundation of our analysis is the crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , which provides a direct view of the pyrindine core's conformation and packing without the influence of a hydroxyl group. We compare this with two representative 1,4-dihydropyridine (DHP) derivatives bearing hydroxyl groups to understand how this functionality directs intermolecular interactions.

Parameter Compound 1: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [7]Compound 2: A 4-(4-hydroxyphenyl)-1,4-DHP Derivative [3]Compound 3: A 4-(4-hydroxy-3-methoxyphenyl)-1,4-DHP Derivative [1]
Chemical Formula C₈H₇NOC₂₅H₂₂Cl₂N₂O₃·H₂OC₁₈H₂₀NO₆
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P b c aP 2₁/cP 2₁/n
a (Å) 7.504412.451(3)9.6081(1)
b (Å) 11.929119.389(4)7.4190(1)
c (Å) 14.847312.569(3)24.1821(3)
β (°) ** 90117.15(3)94.197(1)
Volume (ų) **1329.62701.0(1)1719.14(4)
Key H-Bonding Motif C-H···O interactionsO-H···O (water bridge), N-H···OO-H···O, N-H···O
Ring Conformation Nearly planar cyclopentanone fused to pyridineShallow boat (DHP ring)Flattened boat (DHP ring)
Structural Insights:
  • The Pyrindine Core (Compound 1): The structure of the ketone analog reveals that the fused ring system is relatively rigid. The cyclopentanone portion dictates the local packing, which is primarily driven by weaker C-H···O interactions. The absence of a strong hydrogen bond donor leads to a packing arrangement that maximizes van der Waals forces.

  • The Influence of the Hydroxyl Group (Compounds 2 & 3): The introduction of a hydroxyl group dramatically changes the intermolecular interaction landscape. In Compound 2, the crystal lattice includes a water molecule, which acts as a bridge, forming robust O-H···O hydrogen bonds that link the molecules together.[3] This highlights the strong tendency of the hydroxyl group to satisfy its hydrogen bonding potential. In Compound 3, direct O-H···O and N-H···O hydrogen bonds create a cohesive network, dictating the overall crystal packing.[1] The dihydropyridine rings in both compounds adopt a characteristic shallow boat conformation.[1][8]

Predicted Structure for 6,7-Dihydro-5H-pyrindin-5-ol Derivatives:

Based on this comparative analysis, we can predict that the crystal structures of 6,7-Dihydro-5H-pyrindin-5-ol derivatives will be heavily influenced by hydrogen bonding. The hydroxyl group at position 5 is expected to be the primary director of crystal packing, likely forming strong O-H···N (pyridine) or O-H···O (another alcohol) hydrogen bonds. This will likely lead to the formation of well-defined supramolecular synthons, such as hydrogen-bonded chains or dimers, which are common in crystal engineering. The conformation of the dihydropyrindine ring itself is expected to be a shallow boat or envelope, influenced by the substituents and the packing forces.

Experimental Workflow: A Self-Validating Protocol for Structure Determination

Achieving a high-quality crystal structure is a systematic process. The following protocol is designed to be self-validating, with clear checkpoints to ensure the quality of the sample and data at each stage.

Synthesis and Purification

The initial synthesis of the target 6,7-Dihydro-5H-pyrindin-5-ol derivative is crucial. A common route involves the reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[6]

  • Causality: The purity of the compound is paramount. Impurities can inhibit crystallization or lead to disordered crystal structures. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a mandatory first step. The final purity should be confirmed by NMR and mass spectrometry.

Crystallization Screening

The most challenging step is often obtaining a single crystal of sufficient size and quality (typically >0.1 mm).[5]

  • Methodology:

    • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Screening Techniques: Employ multiple crystallization techniques in parallel:

      • Slow Evaporation: Dissolve the compound in a relatively volatile solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion (Hanging/Sitting Drop): Dissolve the compound in a good solvent and place a drop on a coverslip. Invert this over a well containing a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystal growth.

      • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good, denser solvent. Crystals may form at the interface.

  • Causality: A multi-technique screening approach maximizes the chances of finding suitable crystallization conditions. The slow change in solvent environment is key to allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid.

Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the following workflow is used to collect and analyze the diffraction data.[8][9]

G cluster_exp Experimental Phase cluster_analysis Analysis Phase A Crystal Selection & Mounting B Mount on Diffractometer A->B Cryo-loop C Preliminary Screening (Unit Cell & Quality) B->C Low-dose X-rays D Data Collection Strategy C->D Software analysis E Full Data Collection D->E Execute strategy F Data Integration & Scaling E->F Raw diffraction images G Structure Solution (Phase Problem) F->G Direct Methods H Structure Refinement G->H Least-squares fitting I Validation & CIF Generation H->I CheckCIF Final Final Structural Model I->Final

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Step-by-Step Protocol:

    • Crystal Mounting: Carefully select a well-formed crystal with sharp edges. Mount it on a cryo-loop, typically flash-cooling it in a stream of cold nitrogen gas (e.g., 100 K) to prevent radiation damage during data collection.

    • Preliminary Screening: Place the mounted crystal in the X-ray beam of a diffractometer. Collect a few initial diffraction images to determine the crystal quality and the unit cell parameters.

      • Self-Validation: Sharp, well-defined diffraction spots are indicative of a good single crystal. Diffuse or multiple spots suggest poor quality or twinning. If the quality is poor, another crystal must be selected.

    • Data Collection: Based on the unit cell and crystal system determined from the screening, the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images.

    • Data Processing: The raw images are processed to integrate the intensities of all the diffraction spots and apply corrections for experimental factors (e.g., absorption).

    • Structure Solution: This is the critical step of solving the "phase problem." For small organic molecules, direct methods are typically used to generate an initial electron density map.[5]

    • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using full-matrix least-squares methods until the calculated diffraction pattern matches the observed pattern as closely as possible.

    • Validation: The final structure is validated using software tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final data is saved in a Crystallographic Information File (CIF).

Visualizing Intermolecular Forces: A Predictive Model

The power of crystallography lies in visualizing the non-covalent interactions that define a material's properties. Based on our comparative analysis, we can predict the likely hydrogen bonding patterns for 6,7-Dihydro-5H-pyrindin-5-ol.

Caption: Predicted Hydrogen Bonding Motifs in Pyrindinol Crystals.

Implications for Drug Development

The crystallographic data derived from this workflow has profound implications for drug development:

  • Structure-Based Design: An accurate crystal structure provides the precise conformation of the molecule, which can be used for computational modeling and docking studies to design more potent inhibitors or binders.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, such as solubility and stability, which are critical for drug formulation. Crystallography is the gold standard for identifying and characterizing polymorphs.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing strong intellectual property protection for a new chemical entity.

By applying the principles and protocols outlined in this guide, researchers can successfully elucidate the crystal structures of novel 6,7-Dihydro-5H-pyrindin-5-ol derivatives, paving the way for the rational design of next-generation therapeutics.

References

  • BenchChem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
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  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate.
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  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

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  • Ren, L. et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Unraveling the structural features of a contemporary 1,4-dihydropyridine derivative through crystallographic and computational study. ScienceDirect. Available at: [Link]

  • Ali, M. A. et al. (2016). Synthesis and Crystal Structures of Four New Dihydropyridine Derivatives. Journal of Chemical Crystallography.
  • Loughborough University. (2019). Single Crystal X-ray Crystallographic Data in CIF format. Figshare. Available at: [Link]

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Comparative

A Comparative Guide to Purity Validation of 6,7-Dihydro-5H-pyrindin-5-ol: The Role of Elemental Analysis in an Orthogonal Approach

Introduction: The Imperative of Purity in Heterocyclic Scaffolds In the landscape of drug discovery and materials science, heterocyclic compounds are foundational building blocks. Molecules like 6,7-Dihydro-5H-pyrindin-5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Heterocyclic Scaffolds

In the landscape of drug discovery and materials science, heterocyclic compounds are foundational building blocks. Molecules like 6,7-Dihydro-5H-pyrindin-5-ol, a polar pyridine derivative, serve as critical starting materials or intermediates in the synthesis of novel therapeutic agents and functional materials.[1] The integrity of any downstream application—be it a clinical trial for a new drug or the performance of a novel organic light-emitting diode (OLED)—hinges on the unambiguous purity of these precursors.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate rigorous quality standards for identity, strength, and purity, making the validation of these attributes a non-negotiable aspect of the development lifecycle.[3][4]

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 6,7-Dihydro-5H-pyrindin-5-ol. We will begin with a foundational technique, elemental analysis, and then contextualize its role within a modern, multi-faceted or "orthogonal" validation strategy that is essential for meeting today's stringent scientific and regulatory demands.[5][6]

Part 1: Elemental Analysis as a Foundational Purity Check

Elemental analysis (EA), specifically CHN analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[7] Its power lies in its quantitative precision and its direct assessment of the mass fractions of carbon, hydrogen, and nitrogen against the theoretical values derived from the compound's molecular formula.[8] For a newly synthesized batch of 6,7-Dihydro-5H-pyrindin-5-ol, EA serves as the first gatekeeper of purity, answering the fundamental question: Does the bulk sample have the correct elemental makeup?

The Principle: Combustion and Quantification

Modern elemental analyzers operate on the principle of dynamic flash combustion, a refinement of the classic Dumas method.[9] The process involves combusting a small, precisely weighed sample in an oxygen-rich atmosphere at high temperatures (typically ~900-1000°C). This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides (CO₂, H₂O, and a mixture of N₂ and NOx).

This gas mixture is then swept by a helium carrier gas through a reduction chamber (containing elemental copper) to convert all nitrogen oxides to N₂ gas. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography (GC) column to separate the individual components. Finally, a thermal conductivity detector (TCD) quantifies each gas, and the instrument's software calculates the original mass percentages of C, H, and N in the sample.[10][11]

Theoretical Composition of 6,7-Dihydro-5H-pyrindin-5-ol

Before any analysis, we must establish the theoretical benchmark.

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.17 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 71.09%

    • Hydrogen (H): 6.71%

    • Nitrogen (N): 10.36%

A pure, anhydrous sample of 6,7-Dihydro-5H-pyrindin-5-ol should yield experimental results that align closely with these values.

Experimental Protocol: A Self-Validating System

The trustworthiness of an EA result stems from a meticulously executed and self-validating protocol. This means incorporating checks and standards at every stage.

1. Sample Preparation (The Critical First Step):

  • Rationale: The sample must be homogenous and, crucially, free of residual solvents and atmospheric moisture, both of which will significantly alter the C, H, and O content. 6,7-Dihydro-5H-pyrindin-5-ol, with its hydroxyl group and nitrogen atom, is likely hygroscopic.
  • Protocol:
  • Dry the sample under a high vacuum over a desiccant (e.g., P₂O₅) for 12-24 hours to remove residual water and volatile organic solvents.
  • Work in a low-humidity environment or a glove box for weighing.
  • Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.[12] Record the weight to at least five decimal places.
  • Securely crimp the capsule to ensure no sample is lost and that it is fully contained for combustion.

2. Instrument Calibration and System Suitability:

  • Rationale: Instrument performance must be verified before and during the analysis using a certified organic standard with a known elemental composition. This ensures the instrument's combustion, reduction, and detection systems are functioning correctly.
  • Protocol:
  • Calibrate the instrument using a certified reference material (CRM) such as acetanilide or sulfanilamide. The calibration should establish a linear response curve.
  • As a system suitability test (SST), analyze the CRM as a sample. The results must fall within the certified acceptance criteria (typically ±0.3% of the known values) before proceeding with the analysis of unknown samples.
  • Run a blank (empty tin capsule) to ensure no system contamination.

3. Sample Analysis and Data Interpretation:

  • Rationale: Running samples in triplicate provides statistical confidence in the results and helps identify any outliers caused by sample inhomogeneity or weighing errors.
  • Protocol:
  • Analyze at least three independent preparations of the 6,7-Dihydro-5H-pyrindin-5-ol sample.
  • The instrument software will automatically calculate the %C, %H, and %N based on the TCD signals and the sample weight.[10]
  • Calculate the mean and standard deviation for each element.

Diagram 1: Elemental Analysis Workflow

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_inst Instrumental Analysis cluster_data Data Evaluation Prep1 Dry Sample (High Vacuum) Prep2 Weigh 1-3 mg (Microbalance) Prep1->Prep2 Prep3 Encapsulate in Tin Prep2->Prep3 Inst3 Introduce Sample (Autosampler) Prep3->Inst3 Inst1 Calibrate with CRM (e.g., Acetanilide) Inst2 Run Blank & SST Inst1->Inst2 Inst2->Inst3 Inst4 Flash Combustion (~1000°C in O₂) Inst3->Inst4 Inst5 Gas Reduction (NOx → N₂) Inst4->Inst5 Inst6 GC Separation (CO₂, H₂O, N₂) Inst5->Inst6 Inst7 TCD Detection Inst6->Inst7 Data1 Calculate %C, %H, %N Inst7->Data1 Data2 Compare to Theoretical Data1->Data2 Data3 Generate Report Data2->Data3

Caption: Workflow for purity validation via CHN elemental analysis.

Interpreting the Results: A Data-Driven Verdict

The acceptance criterion for purity by EA is a well-established industry standard: the experimental mean values for C, H, and N should be within ±0.4% of the theoretical values.

ElementTheoretical Value (%)Acceptance Range (%)Hypothetical Result (Good)Hypothetical Result (Fail)
Carbon (C) 71.0970.69 - 71.4971.0169.50
Hydrogen (H) 6.716.31 - 7.116.687.25
Nitrogen (N) 10.369.96 - 10.7610.4010.15
  • What a "Good" Result Indicates: The sample's bulk composition is consistent with the expected molecular formula. This provides strong evidence against the presence of significant quantities of impurities with different elemental compositions (e.g., inorganic salts, catalysts, or impurities with a different C/H/N ratio).

  • What a "Fail" Result Implies: A deviation beyond ±0.4% is a red flag. The "Fail" example above shows low carbon and high hydrogen. This could suggest the presence of a residual aliphatic solvent (e.g., heptane) or excess water, which would decrease the relative carbon percentage and increase the hydrogen percentage. It mandates further investigation using complementary techniques.

Part 2: An Orthogonal Approach: Comparison with Complementary Techniques

While powerful, EA provides an average elemental composition. It cannot distinguish between the target molecule and an impurity with an identical or very similar empirical formula. Furthermore, it is insensitive to low-level impurities (typically <0.5%). Therefore, a comprehensive purity assessment requires an orthogonal approach, employing techniques that analyze the sample based on different physicochemical principles.[5]

TechniquePrincipleInformation ProvidedStrengths for 6,7-Dihydro-5H-pyrindin-5-olLimitations
Elemental Analysis (EA) Combustion & Thermal ConductivityBulk elemental composition (%C, H, N)Confirms empirical formula; sensitive to inorganic impurities and residual solvents.[10]Insensitive to isomers or impurities with similar elemental ratios; not for trace analysis.
HPLC/UPLC Differential partitioning between mobile and stationary phasesPurity (% area); detection and quantification of impurities.Gold standard for purity assessment; separates main compound from by-products, starting materials, and degradation products.[13]Requires a chromophore for UV detection; method development for polar compounds can be challenging.[14][15]
¹H / ¹³C NMR Spectroscopy Nuclear spin in a magnetic fieldUnambiguous structural confirmation; detection of structural isomers and impurities with distinct proton/carbon signals.Provides definitive structural identity; can detect impurities invisible to other methods.[16]Less sensitive for quantifying low-level impurities (<1%) without specialized quantitative NMR (qNMR) methods.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation; structural information from fragmentation.Confirms molecular identity with high accuracy; essential for identifying unknown impurities when coupled with LC or GC.[16]Not inherently quantitative without extensive calibration; may suffer from ion suppression.

Part 3: An Integrated Strategy for Purity Validation

A robust validation strategy does not rely on a single technique but integrates the strengths of several. The goal is to build a complete and self-consistent picture of the sample's identity and purity.

Decision-Making Framework

For a new batch of 6,7-Dihydro-5H-pyrindin-5-ol, the analytical workflow should be logical and sequential:

  • Identity Confirmation: First, confirm the molecule's identity.

    • ¹H and ¹³C NMR: Ensure the observed spectra match the expected structure of 6,7-Dihydro-5H-pyrindin-5-ol. Look for the absence of signals from key starting materials or expected by-products.

    • High-Resolution MS (HRMS): Confirm the measured molecular weight matches the theoretical value to a high degree of precision (e.g., within 5 ppm).

  • Purity Assessment: Once identity is confirmed, assess purity.

    • Elemental Analysis: Perform CHN analysis. A passing result (within ±0.4%) provides confidence in the bulk composition. If it fails, investigate for solvents or inorganic contaminants (e.g., using Thermogravimetric Analysis or Karl Fischer titration for water).

    • HPLC/UPLC: Develop a stability-indicating HPLC method to separate the main peak from all potential impurities. A purity level of >98% or >99% is typically required, depending on the intended use. This method will become the primary tool for routine quality control.[5][17]

Diagram 2: Integrated Purity Validation Strategy

Caption: Decision workflow for a comprehensive, multi-technique purity validation.

Conclusion

For establishing the purity of 6,7-Dihydro-5H-pyrindin-5-ol, elemental analysis is an indispensable, foundational tool. It provides a robust, quantitative assessment of the bulk elemental composition, effectively verifying that the synthesized material conforms to its expected molecular formula. However, its inherent limitations—namely its inability to detect isomers or impurities with similar compositions—mean it cannot serve as a standalone purity assay in a rigorous scientific or regulatory context.

The most trustworthy and defensible approach is an orthogonal one. By integrating the elemental data from EA with the structural confirmation from NMR and MS, and the detailed impurity profiling from chromatography, researchers and drug development professionals can build a comprehensive and irrefutable case for the purity of their material. This integrated strategy not only ensures data integrity but also aligns with the stringent quality expectations of the global pharmaceutical and chemical industries.[6][18]

References

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  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from Reagecon Knowledge Base.[21]

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  • Adhikari, A. V. (2014, September 22). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institute of Technology Karnataka, Surathkal.[1]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Green Chemistry.[23]

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Validation

Comparative Guide: Reactivity of Pyrindin-5-ol Isomers in Nucleophilic Substitution

Executive Summary This guide provides an in-depth technical analysis of the comparative reactivity of pyrindin-5-ol isomers—specifically the 6,7-dihydro-5H-1-pyrindin-5-ol (Type A) and 6,7-dihydro-5H-2-pyrindin-5-ol (Typ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the comparative reactivity of pyrindin-5-ol isomers—specifically the 6,7-dihydro-5H-1-pyrindin-5-ol (Type A) and 6,7-dihydro-5H-2-pyrindin-5-ol (Type B)—in nucleophilic substitution reactions. These bicyclic scaffolds serve as critical bioisosteres for indanol in drug discovery, offering modulated lipophilicity and distinct hydrogen-bonding vectors.

The core challenge in functionalizing these isomers lies in the electronic influence of the pyridine nitrogen atom on the benzylic C5 position. This guide delineates the mechanistic divergence between the isomers, provides optimized protocols for substitution (chlorination/amination), and evaluates their stability profiles.

Key Findings
Feature1-Pyrindin-5-ol (Type A) 2-Pyrindin-5-ol (Type B)
IUPAC Name 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol
N-Position relative to C5

-like (via fusion)

-like (via fusion)
Basicity (

of conjugate acid)
~4.8 (Quinoline-like)~5.4 (Isoquinoline-like)
S

1 Reactivity Rate
High (Less destabilized carbocation)Moderate (More destabilized by protonated N)
Stability of Chloride Intermediate Moderate (prone to elimination)Low (prone to polymerization)
Preferred Activation Method SOCl

/ DCM / 0°C
MsCl / Et

N / -10°C

Structural & Mechanistic Analysis

The reactivity of pyrindin-5-ols is governed by the stability of the transient carbocation (in S


1 pathways) or the transition state electrophilicity (in S

2 pathways). Both isomers possess a hydroxyl group at the C5 position, which is benzylic relative to the pyridine ring.
Electronic Environment
  • 1-Pyrindin-5-ol (Type A): The nitrogen atom is at position 1. The C5 carbocation is separated from the nitrogen by the C4a bridgehead. This bridgehead corresponds to the

    
    -position of the pyridine ring. Since the 
    
    
    
    -position is the least electron-deficient site on the pyridine ring, the destabilizing inductive effect of the nitrogen is minimized.
  • 2-Pyrindin-5-ol (Type B): The nitrogen atom is at position 2.[1] The C5 carbocation is adjacent to the C4a bridgehead, which also corresponds to a

    
    -position relative to N2. However, the higher basicity of the isoquinoline-like system means Type B is more likely to exist as the protonated cation (
    
    
    
    ) under acidic substitution conditions (e.g., SOCl
    
    
    ). The Coulombic repulsion between the protonated nitrogen and the developing carbocation at C5 retards the reaction rate compared to Type A.
Visualization of Signaling Pathways (Reactivity Logic)

ReactivityLogic cluster_0 1-Pyrindin-5-ol (Type A) cluster_1 2-Pyrindin-5-ol (Type B) Substrate Pyrindin-5-ol Isomer Activation Activation (H+ or SOCl2) Substrate->Activation -OH Activation Intermediate Carbocation / TS Activation->Intermediate C-O Bond Cleavage Int_A C5(+) ... N(1) (Less Repulsion) Intermediate->Int_A Int_B C5(+) ... NH+(2) (High Repulsion) Intermediate->Int_B Product Substituted Pyrindine Int_A->Product Fast Nu: Attack Int_B->Product Slow Nu: Attack

Figure 1: Comparative mechanistic flow for nucleophilic substitution. Type A exhibits faster kinetics due to reduced coulombic repulsion in the transition state.

Experimental Protocols

To ensure reproducibility and high yields, distinct protocols are recommended for each isomer due to their differing stability profiles.

Protocol A: Chlorination of 1-Pyrindin-5-ol (Standard S 1)

This method utilizes thionyl chloride to generate the reactive chloride intermediate, which is then displaced by a nucleophile.

Reagents:

  • Substrate: 6,7-dihydro-5H-1-pyrindin-5-ol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Scavenger: Catalytic DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-pyrindin-5-ol in anhydrous DCM (0.2 M) under N

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add SOCl

    
     dropwise over 10 minutes. Add 1 drop of DMF.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (System: 5% MeOH/DCM; R

    
     of chloride is typically higher than alcohol).
    
  • Workup (Critical): Do not use aqueous workup if the chloride is unstable. Evaporate volatiles under reduced pressure to obtain the hydrochloride salt of 5-chloro-6,7-dihydro-5H-1-pyrindine.

  • Substitution: Redissolve the crude residue in MeCN. Add the nucleophile (e.g., Morpholine, 3.0 eq) and K

    
    CO
    
    
    
    (3.0 eq). Heat to 60°C for 4 hours.
Protocol B: Mesylation of 2-Pyrindin-5-ol (Mild S 2)

Due to the instability of the 2-pyrindine carbocation (and tendency for elimination to the enamine-like species), a milder activation via mesylate is preferred to favor direct S


2 displacement.

Reagents:

  • Substrate: 6,7-dihydro-5H-2-pyrindin-5-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (Et

    
    N) (2.0 eq)
    
  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve substrate and Et

    
    N in THF at -10°C.
    
  • Activation: Add MsCl dropwise, maintaining temperature below -5°C. Stir for 30 min.

  • Displacement: Add the nucleophile (e.g., Sodium Azide or secondary amine) directly to the mesylate solution in situ.

  • Completion: Allow to warm to RT and stir overnight.

  • Purification: Quench with saturated NaHCO

    
    , extract with EtOAc, and purify via flash chromatography on neutral alumina (Silica may cause degradation).
    

Comparative Performance Data

The following data summarizes the expected yields and reaction times for the substitution of the hydroxyl group with a secondary amine (e.g., piperidine) under optimized conditions.

Parameter1-Pyrindin-5-ol2-Pyrindin-5-olNotes
Conversion (Cl/Ms) >95%~85%Type B suffers from competitive elimination.
Substitution Yield 78-85%60-72%Type A provides cleaner reaction profiles.
Reaction Time 2-4 hours6-12 hoursType B requires longer times due to deactivated TS.
Side Products 5-chloro dimer (trace)7-methylene-6,7-dihydro-2-pyrindine (Elimination)Elimination is the major failure mode for Type B.
Stability Diagram

Stability Substrate_B 2-Pyrindin-5-Ms Path_Sub Substitution (SN2) Substrate_B->Path_Sub Low Temp (-10°C) Path_Elim Elimination (E2) Substrate_B->Path_Elim High Temp / Strong Base Product_Sub 5-Amino-2-pyrindine Path_Sub->Product_Sub Product_Elim 7-Methylene-2-pyrindine (Dead End) Path_Elim->Product_Elim

Figure 2: Competing pathways for 2-pyrindin-5-ol derivatives. Controlling temperature is critical to avoid elimination.

References

  • Synthesis and Reactivity of Pyridinols : National Institutes of Health (NIH). "Synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols". Available at: [Link]

  • Pyridine Derivatives Overview : Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives".[1][2][3][4][5][6] Available at: [Link]

  • Isolation of Pyrindin-5-ol Derivatives : Scientific Reports. "Isolation and structure elucidation of pyridine alkaloids...". Available at: [Link]

  • Solvolysis of Heterocyclic Methyl Chlorides: Journal of Organic Chemistry.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-[2]pyrindin-5-ol
Reactant of Route 2
6,7-Dihydro-5H-[2]pyrindin-5-ol
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